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Core Science & Biosynthesis

Foundational

Molecular weight and formula of 1-Amino-5-methoxy-3-methylpentan-3-ol

An In-Depth Technical Guide to 1-Amino-5-methoxy-3-methylpentan-3-ol For Researchers, Scientists, and Drug Development Professionals Abstract Chemical Identity and Calculated Properties 1-Amino-5-methoxy-3-methylpentan-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 1-Amino-5-methoxy-3-methylpentan-3-ol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and Calculated Properties

1-Amino-5-methoxy-3-methylpentan-3-ol is a polyfunctional organic molecule featuring a primary amine, a tertiary alcohol, and an ether group. This combination of functional groups suggests a range of chemical reactivity and potential for forming various derivatives.

The molecular structure, as determined from its IUPAC name, is as follows:

Based on this structure, the fundamental molecular properties have been calculated.

PropertyValueSource
IUPAC Name 1-Amino-5-methoxy-3-methylpentan-3-ol-
Molecular Formula C₇H₁₇NO₂Calculated
Molecular Weight 147.22 g/mol Calculated
Monoisotopic Mass 147.12593 DaCalculated

Physicochemical Profile (Inferred)

The presence of the amine, hydroxyl, and ether functionalities dictates the molecule's expected physicochemical properties.

  • Solubility: The terminal amine and the hydroxyl group are capable of hydrogen bonding, which would suggest moderate solubility in water and good solubility in polar protic solvents like ethanol and methanol. The methoxy group and the hydrocarbon backbone contribute some nonpolar character.

  • Boiling Point: The ability to form hydrogen bonds would result in a relatively high boiling point compared to non-polar molecules of similar molecular weight.

  • pKa: The primary amine group is basic and would have a pKa value typical for primary alkylamines, likely in the range of 9-10. The tertiary alcohol is a very weak acid, with a pKa likely greater than 16.

  • Reactivity: The primary amine can act as a nucleophile and a base. The tertiary alcohol can be a target for dehydration reactions under acidic conditions or can be functionalized. The ether linkage is generally stable but can be cleaved under harsh acidic conditions.

Hypothetical Synthesis and Characterization

A plausible synthetic route to 1-Amino-5-methoxy-3-methylpentan-3-ol could involve a Grignard reaction, a robust method for forming carbon-carbon bonds and creating tertiary alcohols.[1] A potential disconnection approach suggests a Grignard reagent derived from a protected amino-halide and a ketone.

Proposed Synthetic Workflow

A logical synthetic pathway could start from 3-chloropropan-1-amine, which would be N-protected before forming a Grignard reagent. This reagent would then react with 1-methoxybutan-2-one to yield the protected final product, followed by deprotection.

G A 1. 3-Chloropropan-1-amine + Protection (e.g., Boc anhydride) 2. Magnesium turnings in dry THF B Grignard Reagent Formation A->B D Grignard Reaction (Nucleophilic addition) B->D C 1-Methoxybutan-2-one in dry THF C->D E Aqueous Workup (e.g., NH4Cl) D->E F Protected Intermediate E->F G Deprotection (e.g., TFA or HCl in Dioxane) F->G H 1-Amino-5-methoxy-3-methylpentan-3-ol G->H

Caption: Hypothetical workflow for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol.

Detailed Protocol Steps:
  • Protection: The primary amine of 3-chloropropan-1-amine is protected (e.g., as a tert-butyl carbamate, Boc) to prevent it from reacting with the Grignard reagent to be formed.

  • Grignard Reagent Formation: The resulting N-Boc-3-chloropropanamine is reacted with magnesium turnings in an anhydrous ether solvent like tetrahydrofuran (THF) to form the corresponding Grignard reagent.

  • Grignard Reaction: The Grignard reagent is then added dropwise to a solution of 1-methoxybutan-2-one in anhydrous THF at a low temperature (e.g., 0 °C) to form the tertiary alkoxide.

  • Workup: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride to protonate the alkoxide, yielding the protected amino alcohol.

  • Purification: The protected product is extracted from the aqueous layer using an organic solvent, dried, and purified, likely via column chromatography.

  • Deprotection: The Boc protecting group is removed under acidic conditions (e.g., using trifluoroacetic acid or hydrochloric acid in an appropriate solvent) to yield the final product, 1-Amino-5-methoxy-3-methylpentan-3-ol.

Characterization:

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the carbon skeleton and the number and environment of protons.

  • Mass Spectrometry: To determine the molecular weight and fragmentation pattern, confirming the molecular formula.

  • Infrared (IR) Spectroscopy: To identify the key functional groups (O-H and N-H stretches for the alcohol and amine, C-O stretches for the ether and alcohol).

Potential Applications in Research and Drug Development

Amino alcohols are valuable structural motifs in medicinal chemistry. They are present in numerous biologically active compounds and can serve as key intermediates in the synthesis of more complex molecules.

  • Pharmaceutical Intermediates: The compound could be an intermediate in the synthesis of novel therapeutic agents. For instance, related structures like 1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol are intermediates in the synthesis of tapentadol, an analgesic.[2]

  • Building Blocks for Libraries: The primary amine and hydroxyl groups provide two points for derivatization, making this molecule a suitable scaffold for creating libraries of compounds for high-throughput screening in drug discovery programs. The synthesis of various heterocyclic compounds often relies on bifunctional starting materials.[3][4]

  • Ligand Synthesis: The nitrogen and oxygen atoms can act as coordination sites for metal ions, suggesting potential use in the development of novel ligands or catalysts.

Safety and Handling (General Guidance)

While specific toxicity data is unavailable, the compound should be handled with the care appropriate for a novel chemical substance. Based on structurally similar amino alcohols, general hazards may include:

  • Skin and Eye Irritation: Similar to other amines and alcohols, it may cause skin irritation and serious eye damage.[5]

  • Harmful if Swallowed: Acute oral toxicity is a potential hazard.[5]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.[5]

Recommended Precautions:

  • Handle in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Avoid inhalation, ingestion, and contact with skin and eyes.

References

  • PubChem. 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • PubChem. 5-Amino-3-methylpentan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Ataman Kimya. 3-METHYL-3-PENTANOL. Available from: [Link]

  • PubChem. 1-Aminopentan-3-ol. National Center for Biotechnology Information. Available from: [Link]

  • Wikipedia. 3-Methyl-3-pentanol. Available from: [Link]

  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Available from: [Link]

  • PubChem. 2-Methoxy-3-methylpentan-2-ol. National Center for Biotechnology Information. Available from: [Link]

  • Synthesis. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. Available from: [Link]

  • Arkivoc. Three-component Process for the Synthesis of 4-Amino-5-pyrimidinecarbonitriles Under Thermal Aqueous Conditions or Microwave Irradiation. Available from: [Link]

  • U.S. Environmental Protection Agency. 5-Amino-5-methylheptan-3-one Properties. Available from: [Link]

  • Pharmaffiliates. 1-(Dimethylamino)-3-(3-methoxyphenyl)-2-methylpentan-3-ol Hydrochloride. Available from: [Link]

  • The Good Scents Company. 3-methyl-3-pentanol. Available from: [Link]

Sources

Exploratory

An In-Depth Technical Guide to 1-Amino-5-methoxy-3-methylpentan-3-ol

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of 1-Amino-5-methoxy-3-methylpentan-3-ol, a unique bifunctional molecule with potential applications in synthet...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 1-Amino-5-methoxy-3-methylpentan-3-ol, a unique bifunctional molecule with potential applications in synthetic chemistry and drug discovery. As a Senior Application Scientist, this document is structured to deliver not just data, but also to provide insights into the practical application and theoretical underpinnings of this compound's chemistry.

Section 1: Core Identifiers and Physicochemical Properties

1-Amino-5-methoxy-3-methylpentan-3-ol is a tertiary amino alcohol. The presence of a primary amine, a tertiary alcohol, and a methoxy ether group within a compact aliphatic scaffold makes it an intriguing building block for creating more complex molecules with diverse functionalities.

A comprehensive list of its identifiers and key properties is presented below for quick reference.

Identifier/PropertyValueSource
CAS Number 1536010-90-8[1]
Molecular Formula C₇H₁₇NO₂
Molecular Weight 147.22 g/mol [1]
IUPAC Name 1-Amino-5-methoxy-3-methylpentan-3-ol
Synonym 1-amino-5-methoxy-3-methyl-3-pentanol[1]
InChI 1S/C7H17NO2/c1-7(9,3-5-8)4-6-10-2/h9H,3-6,8H2,1-2H3[1]
InChIKey QHKXJKQSTLQNRI-UHFFFAOYSA-N[1]
MDL Number MFCD21803836[1]

Section 2: Synthesis and Mechanistic Considerations

Proposed Synthetic Pathway: A Grignard-based Approach

The synthesis of tertiary alcohols is classically achieved through the reaction of a ketone with a Grignard reagent.[2][3] In this case, the target molecule can be retrosynthetically disconnected to reveal a key aminoketone precursor.

Synthetic Pathway Target 1-Amino-5-methoxy-3-methylpentan-3-ol Retrosynthesis Retrosynthetic Analysis Target->Retrosynthesis Disconnect Precursors 1-Amino-3-methylpentan-3-one + Methylmagnesium bromide Retrosynthesis->Precursors Synthesis Grignard Reaction Precursors->Synthesis Reactants Synthesis->Target Product

Caption: Proposed retrosynthetic analysis and forward synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol.

Experimental Protocol: A Generalizable Grignard Reaction

This protocol outlines a general procedure for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol. Note: This is a theoretical protocol and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Preparation of the Grignard Reagent

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium.

  • Add a solution of bromomethane in anhydrous diethyl ether or tetrahydrofuran (THF) dropwise from the dropping funnel to the magnesium turnings.

  • The reaction is initiated by gentle heating. Once initiated, the addition of bromomethane should be continued at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture is stirred until the magnesium is consumed.

Step 2: Reaction with the Aminoketone

  • In a separate flame-dried flask under an inert atmosphere, dissolve the precursor, 1-amino-3-methoxy-3-methyl-pentan-2-one, in anhydrous diethyl ether or THF.

  • Cool the aminoketone solution in an ice bath (0 °C).

  • Slowly add the prepared methylmagnesium bromide solution to the cooled aminoketone solution via a cannula or dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours to ensure complete reaction.

Step 3: Work-up and Purification

  • Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the pure 1-Amino-5-methoxy-3-methylpentan-3-ol.

Experimental_Workflow cluster_prep Grignard Reagent Preparation cluster_reaction Grignard Reaction cluster_workup Work-up and Purification prep1 Activate Mg with I₂ prep2 Add Bromomethane in Ether/THF prep1->prep2 prep3 Stir until Mg is consumed prep2->prep3 react3 Add Grignard Reagent prep3->react3 Transfer react1 Dissolve Aminoketone in Ether/THF react2 Cool to 0°C react1->react2 react2->react3 react4 Warm to RT and Stir react3->react4 work1 Quench with aq. NH₄Cl react4->work1 Transfer work2 Extract with Ether/EtOAc work1->work2 work3 Dry and Concentrate work2->work3 work4 Column Chromatography work3->work4 Pure Product Pure Product work4->Pure Product

Caption: A generalized workflow for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol.

Section 3: Predicted Spectroscopic Data

While experimental spectra for 1-Amino-5-methoxy-3-methylpentan-3-ol are not publicly available, its spectral characteristics can be predicted based on its functional groups and the analysis of similar structures.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the different proton environments in the molecule.

Predicted Chemical Shift (ppm)MultiplicityIntegrationAssignment
~ 1.1s3HC3-CH₃
~ 1.6-1.8m2H-CH₂-CH₂-NH₂
~ 2.8-3.0t2H-CH₂-NH₂
~ 3.3s3H-O-CH₃
~ 3.4-3.6t2H-CH₂-O-
Variablebr s3H-OH, -NH₂

Note: The chemical shifts of the -OH and -NH₂ protons are highly dependent on the solvent and concentration and will likely appear as a broad singlet.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

Predicted Chemical Shift (ppm)Carbon Type
~ 25-30C3-CH₃
~ 40-45-CH₂-NH₂
~ 45-50-CH₂-CH₂-NH₂
~ 58-60-O-CH₃
~ 70-75C3 (quaternary)
~ 70-75-CH₂-O-
Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the hydroxyl, amino, and ether functional groups.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3250 (broad)O-H stretchTertiary Alcohol
3400-3300 (sharp, two bands)N-H stretchPrimary Amine
2960-2850C-H stretchAliphatic
1650-1580N-H bendPrimary Amine
1250-1020C-N stretchAliphatic Amine
1150-1085C-O stretchEther
Mass Spectrometry (MS)

In mass spectrometry, the molecule is expected to undergo fragmentation through pathways characteristic of alcohols and amines.[1][4]

  • Molecular Ion (M⁺): A peak at m/z = 147 is expected, although it may be weak.

  • Alpha-Cleavage: Cleavage of the C-C bonds adjacent to the oxygen and nitrogen atoms is a likely fragmentation pathway.[4] This would result in the loss of alkyl radicals.

  • Dehydration: Loss of a water molecule (18 Da) from the molecular ion is a common fragmentation pattern for alcohols.

Section 4: Potential Applications in Drug Development and Research

Amino alcohols are a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs.[5][6][7] Their ability to form hydrogen bonds and interact with biological targets makes them valuable components in drug design.

As a Chiral Building Block

The tertiary alcohol creates a chiral center, making 1-Amino-5-methoxy-3-methylpentan-3-ol a potentially valuable chiral building block for the asymmetric synthesis of more complex molecules. Chiral amino alcohols are crucial intermediates in the synthesis of many pharmaceuticals.[7]

In the Development of Novel Therapeutics

The combination of a primary amine and a hydroxyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for high-throughput screening. The methoxy group can also influence the molecule's pharmacokinetic properties, such as solubility and metabolic stability. This compound could serve as a starting point for the development of new chemical entities targeting a variety of diseases. For instance, amino alcohol derivatives have been investigated for their potential as antibiotic and antifungal agents.[8]

Applications cluster_apps Potential Applications Core_Molecule 1-Amino-5-methoxy-3-methylpentan-3-ol App1 Chiral Building Block in Asymmetric Synthesis Core_Molecule->App1 App2 Scaffold for Novel Therapeutics Core_Molecule->App2 App3 Fragment-Based Drug Discovery Core_Molecule->App3 Library_Synthesis Diverse Compound Libraries App2->Library_Synthesis Leads to

Caption: Potential applications of 1-Amino-5-methoxy-3-methylpentan-3-ol in research and development.

Section 5: Safety, Handling, and Storage

As a chemical intermediate, 1-Amino-5-methoxy-3-methylpentan-3-ol should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) is not publicly available, general precautions for handling amino alcohols should be followed.

Safety Precautions
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[9][10]

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any potential vapors.[9][11]

  • Avoid Contact: Avoid contact with skin and eyes.[10] In case of contact, flush the affected area with copious amounts of water.

  • Ignition Sources: Keep away from heat, sparks, and open flames, as many organic compounds are flammable.[9]

Handling and Storage
  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[11]

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.

References

  • Nippon Nyukazai Co., Ltd.
  • ResearchGate. Asymmetric addition of Grignard reagents to imines prepare optically active 1,2‐amino alcohols. [Link]

  • Baker, J. R., et al. "Amino Alcohols as Potential Antibiotic and Antifungal Leads." Molecules 27.7 (2022): 2050. [Link]

  • Nippon Nyukazai Co., Ltd.
  • Medium. Amino Alcohols: Synthesis Approaches, Chemical Reactivity, And Contemporary Applications. [Link]

  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 2-[(HYDROXYMETHYL)AMINO]ETHANOL. 2025.
  • Royal Society of Chemistry. Synthesis of 1,4-amino alcohols by Grignard reagent addition to THF and N-tosyliminobenzyliodinane. [Link]

  • Carl ROTH.
  • Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. [Link]

  • Thermo Fisher Scientific.
  • Organic Chemistry Portal. Grignard Reaction. [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

  • MDPI. Engineering an Artificial Pathway to Improve the Bioconversion of Lysine into Chiral Amino Alcohol 2-Hydroxycadaverine Using a Semi-Rational Design. [Link]

  • Google Patents. A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • ResearchGate. Synthesis of statine employing a general syn-amino alcohol building block. [Link]

  • ATB. Pentan-3-ol | C5H12O | MD Topology | NMR | X-Ray. [Link]

  • University of Arizona. Mass Spectrometry - Examples. [Link]

  • Chad's Prep. 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines. [Link]

  • UCLA. IR: amines. [Link]

  • Spectroscopy Online. The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. [Link]

  • PubChem. 3-Pentanol. [Link]

  • Bulgarian Chemical Communications. Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]

  • SlidePlayer. INFRARED SPECTROSCOPY (IR). [Link]

  • Chemistry Steps. The Grignard Reaction Mechanism. [Link]

  • XULA Digital Commons. How to Interpret an Infrared (IR) Spectrum. [Link]

  • Chemistry LibreTexts. Alcohols from Carbonyl Compounds: Grignard Reagents. [Link]

  • ChemSynthesis. 5-amino-2-methoxy-1-penten-3-ol. [Link]

  • NIST. 3-Pentanol. [Link]

  • NIST. 3-Pentanol. [Link]

  • NMRDB. Prediction of 1H NMR Chemical Shifts Using Neural Networks. [Link]

  • SpectraBase. 3-Pentanol - Optional[1H NMR] - Spectrum. [Link]

  • BMRB. Bio NMR spectroscopy. [Link]

  • Ataman Kimya. 3-METHYL-3-PENTANOL. [Link]

  • PubMed. Synthesis of 1,3-amino alcohol derivatives via a silicon-mediated ring-opening of substituted piperidines. [Link]

  • ResearchGate. Synthesis of 1,3-amino alcohol starting materials. [Link]

  • PubMed. Synthesis of 1,3-Amino Alcohols, 1,3-Diols, Amines, and Carboxylic Acids from Terminal Alkynes. [Link]

  • Greenwich Academic Literature Archive. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments. [Link]

  • Royal Society of Chemistry. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. [Link]

  • MDPI. A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

  • Scribd. H-1 NMR Predictions for Amino Acids. [Link]

Sources

Foundational

Thermodynamic Stability and Structural Integrity of Amino-Methoxy-Pentanols: A Mechanistic Guide

Executive Summary Amino-methoxy-pentanols represent a specialized class of bifunctional chelating agents and pharmaceutical intermediates. Their thermodynamic profile is governed by a delicate competition between intermo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Amino-methoxy-pentanols represent a specialized class of bifunctional chelating agents and pharmaceutical intermediates. Their thermodynamic profile is governed by a delicate competition between intermolecular forces and Intramolecular Hydrogen Bonding (IHB) . Unlike simple amino alcohols, the introduction of a methoxy ether group creates a secondary dipole that complicates the conformational landscape.

This guide provides a rigorous analysis of the thermodynamic stability of these molecules, distinguishing between kinetic persistence (shelf-life) and thermodynamic equilibrium (energy states). It details specific degradation pathways—primarily oxidative deamination and cyclization—and establishes validated protocols for their characterization.

Structural Dynamics & Thermodynamics[1]

The stability of amino-methoxy-pentanols is not merely a function of bond dissociation energies but is dictated by the entropy of the carbon chain and the enthalpy of H-bond formation.

The Conformational Landscape

In the gas and liquid phases, amino-methoxy-pentanols exist in equilibrium between an "open" chain and a "folded" cyclic conformer stabilized by IHB.

  • The OH[1]···N Dominance: The hydrogen bond where the hydroxyl group acts as the donor and the amine nitrogen as the acceptor (OH···N) is significantly stronger (~25–30 kJ/mol) than the reverse (NH···O) interaction.

  • The Pentanol Effect (n=5): For 5-amino-1-pentanol derivatives, the formation of a pseudo-cyclic ring is entropically disfavored compared to shorter chains (ethanol/propanol derivatives), yet enthalpically favorable if a 6- or 7-membered ring can form.

  • Methoxy Interference: The methoxy group acts as a competing H-bond acceptor. If positioned at the C2 or C3 position, it can "lock" the molecule into a local minimum, preventing the global minimum required for cyclization, effectively enhancing kinetic stability.

Visualization of Conformational Equilibrium

The following diagram illustrates the thermodynamic competition between the open chain and the H-bonded states.

ConformationalEquilibrium Open Open Chain Conformer (High Entropy) TS Transition State (Entropic Barrier) Open->TS Rotation MethoxyTrap Methoxy-Trapped State (Local Minimum) Open->MethoxyTrap Steric/Inductive Effect TS->Open ΔS > 0 HBonded IHB Stabilized (OH···N Interaction) TS->HBonded ΔH < 0 MethoxyTrap->Open Reversible

Figure 1: Conformational energy landscape showing the competition between the high-entropy open chain and the enthalpically favored H-bonded states.

Degradation Pathways[3][4][5][6]

Understanding the degradation mechanisms is critical for handling and storage. Amino-methoxy-pentanols are susceptible to two primary failure modes.

Oxidative Deamination (Radical Mechanism)

Primary amines are vulnerable to oxidation, particularly in the presence of transition metals (Fe, Cu) and oxygen.

  • Initiation: Hydrogen abstraction from the

    
    -carbon (adjacent to the amine) forms a carbon-centered radical.
    
  • Propagation: Reaction with

    
     forms a peroxyl radical, eventually leading to an imine intermediate.
    
  • Hydrolysis: The imine hydrolyzes to release ammonia (

    
    ) and an aldehyde/ketone, which further oxidizes to a carboxylic acid.
    
Intramolecular Cyclization (Thermodynamic Sink)

If the amine and hydroxyl groups are positioned at the 1,5 or 1,4 positions, the molecule is thermodynamically primed to eliminate water and form a heterocycle (piperidine or pyrrolidine).

  • Driver: The formation of a stable 6-membered ring (piperidine derivative) is irreversible under standard conditions.

  • Catalysis: This process is acid-catalyzed and accelerated by heat.

Degradation Logic Flow

DegradationPathways cluster_Oxidation Oxidative Pathway (Kinetic) cluster_Cyclization Cyclization Pathway (Thermodynamic) Start Amino-Methoxy-Pentanol Radical α-C Radical Start->Radical O2 / Metal Ions Protonation OH Protonation Start->Protonation H+ / Heat Imine Imine Intermediate Radical->Imine -H• Aldehyde Methoxy-Pentanal + NH3 Imine->Aldehyde +H2O RingClose Nucleophilic Attack Protonation->RingClose -H2O Piperidine Methoxy-Piperidine RingClose->Piperidine Irreversible

Figure 2: Dual degradation pathways. Oxidation leads to chain cleavage, while cyclization leads to ring formation.

Experimental Assessment Protocols

To validate the stability of these compounds, the following self-validating protocols are recommended.

Protocol A: Differential Scanning Calorimetry (DSC) for Glass Transition

Purpose: To determine the glass forming tendency and stability of the amorphous state, which correlates with long-term physical stability.

  • Sample Prep: Hermetically seal 5–10 mg of the amino-methoxy-pentanol in an aluminum pan.

  • Cycle 1 (Erasing Thermal History): Heat from -80°C to +50°C at 10°C/min. Hold for 2 min.

  • Cooling: Quench cool at 20°C/min to -120°C to induce vitrification.

  • Cycle 2 (Measurement): Heat from -120°C to +100°C at 5°C/min.

  • Analysis: Identify the Glass Transition Temperature (

    
    ). A higher 
    
    
    
    indicates greater conformational rigidity and physical stability. Look for exothermic peaks above
    
    
    indicative of cold crystallization or cyclization.
Protocol B: Accelerated Oxidative Stress Testing (AOST)

Purpose: To determine kinetic stability against oxidative deamination.

  • Preparation: Dissolve the compound to 1 mg/mL in a 50:50 Water/Methanol mixture.

  • Stress Conditions:

    • Control: Ambient temp, inert atmosphere (

      
      ).
      
    • Thermal: 60°C, inert atmosphere.

    • Oxidative:[2][3][4][5] 60°C, 1%

      
      .
      
    • Metal-Catalyzed: 60°C, 10 ppm

      
      , open air.
      
  • Sampling: Aliquot at T=0, 6h, 24h, and 48h. Quench oxidative samples with sodium metabisulfite.

  • Analysis (HPLC-FLD):

    • Derivatization: Use OPA (o-phthalaldehyde) and 3-mercaptopropionic acid.[6] This selectively reacts with primary amines to form highly fluorescent isoindole derivatives.

    • Detection: Excitation 340 nm / Emission 450 nm.

    • Success Criteria: >95% recovery of the parent peak relative to control.

Comparative Stability Data

The following table synthesizes theoretical and empirical data regarding the stability of pentanol derivatives based on substitution patterns.

Structure TypeDominant IHB InteractionThermodynamic RiskKinetic Stability (Shelf Life)
5-Amino-1-Pentanol OH···N (Strong)High (Cyclization to Piperidine)Low (unless salt form)
2-Methoxy-5-Amino-1-Pentanol OH···N (Disrupted)Moderate (Steric hindrance)Moderate
1-Methoxy-5-Amino-2-Pentanol OH···N (Weak)Low (7-membered ring unfavorable)High
3-Amino-1-Propanol (Reference) OH···N (Medium)Low (Ring strain in azetidine)High

References

  • RSC Publishing. (2022). Non-covalent interactions in molecular systems: thermodynamic evaluation of the hydrogen bond strength in aminoalcohols.Link

  • National Institutes of Health (NIH). (2022). Non-Covalent Interactions in Molecular Systems: Thermodynamic Evaluation of the Hydrogen-Bond Strength in Amino-Ethers and Amino-Alcohols.Link

  • University of Science and Technology of China. (2023). Dependence of Intramolecular Hydrogen Bond on Conformational Flexibility in Linear Aminoalcohols.[7]Link

  • Industrial & Engineering Chemistry Research. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.Link

  • Agilent Technologies. (2020). Rapid, Accurate, Sensitive and Reproducible Analysis of Amino Acids via OPA Derivatization.Link

Sources

Protocols & Analytical Methods

Method

Step-by-step preparation of 1-Amino-5-methoxy-3-methylpentan-3-ol

Application Note: Scalable Synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol Executive Summary This application note details the step-by-step preparation of 1-Amino-5-methoxy-3-methylpentan-3-ol , a functionalized amino...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Scalable Synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol

Executive Summary

This application note details the step-by-step preparation of 1-Amino-5-methoxy-3-methylpentan-3-ol , a functionalized amino-alcohol motif frequently utilized in the synthesis of aspartyl protease inhibitors (e.g., BACE1 inhibitors for Alzheimer's research) and complex peptidomimetics.

The protocol employs a robust, two-stage synthetic strategy:

  • Nucleophilic Addition: Construction of the carbon skeleton via a thermodynamically controlled addition of lithiated acetonitrile to 4-methoxybutan-2-one.

  • Chemo-selective Reduction: Conversion of the nitrile intermediate to the primary amine using Lithium Aluminum Hydride (LAH), preserving the tertiary alcohol.

Key Advantages of this Protocol:

  • Scalability: Designed for gram-to-multigram scale.

  • Purification Efficiency: Utilizes acid-base extraction to minimize chromatographic requirements.

  • Safety Optimized: Includes specific handling parameters for pyrophoric reagents (n-BuLi, LAH).

Retrosynthetic Strategy & Pathway

The synthesis is designed around the disconnection of the C1-C2 bond. The target molecule is viewed as a derivative of a tertiary alcohol formed by the addition of an acetonitrile anion to a ketone.

Retrosynthesis Target Target: 1-Amino-5-methoxy-3-methylpentan-3-ol Intermediate Intermediate: 3-Hydroxy-5-methoxy-3-methylpentanenitrile Target->Intermediate Reduction (LiAlH4) Precursors Starting Materials: 4-Methoxybutan-2-one + Acetonitrile Intermediate->Precursors Nucleophilic Addition (n-BuLi, -78°C)

Figure 1: Retrosynthetic analysis revealing the ketone-nitrile disconnection.

Pre-requisites & Safety Protocols

Critical Safety Warning: This protocol involves n-Butyllithium (n-BuLi) and Lithium Aluminum Hydride (LAH) . Both are pyrophoric and react violently with moisture.

  • Engineering Controls: All reactions must be performed in a fume hood under a positive pressure of dry Argon or Nitrogen.

  • Glassware: Flame-dried or oven-dried (120°C for >2 hours) glassware is mandatory.

  • Solvents: Tetrahydrofuran (THF) must be anhydrous (distilled from Na/Benzophenone or passed through an activated alumina column).

Experimental Protocol

Stage 1: Synthesis of 3-Hydroxy-5-methoxy-3-methylpentanenitrile

This step establishes the carbon backbone and the tertiary alcohol center.

Reaction Scheme: 4-Methoxybutan-2-one + LiCH2CN → 3-Hydroxy-5-methoxy-3-methylpentanenitrile

Reagent Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]Amount (Example)Role
Acetonitrile (Dry)41.051.22.56 mL (49 mmol)Nucleophile Precursor
n-BuLi (2.5M in Hexanes)-1.219.6 mL (49 mmol)Base
4-Methoxybutan-2-one102.131.04.17 g (40.8 mmol)Electrophile
THF (Anhydrous)72.11-100 mLSolvent

Step-by-Step Procedure:

  • Cryogenic Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a nitrogen inlet, and a rubber septum. Flush with nitrogen for 15 minutes.

  • Solvent Charge: Add anhydrous THF (60 mL) and dry acetonitrile (2.56 mL). Cool the mixture to -78°C using a dry ice/acetone bath.

  • Deprotonation: Add n-BuLi (19.6 mL) dropwise via syringe over 20 minutes.

    • Note: Maintain internal temperature below -70°C. A white suspension of lithiated acetonitrile may form. Stir for 30 minutes at -78°C.

  • Addition: Dissolve 4-methoxybutan-2-one (4.17 g) in THF (20 mL). Add this solution dropwise to the reaction mixture over 15 minutes.

  • Reaction: Allow the mixture to stir at -78°C for 1 hour, then remove the cooling bath and allow it to warm to room temperature (approx. 20°C) over 1 hour.

  • Quench: Pour the reaction mixture into a saturated aqueous Ammonium Chloride (

    
    ) solution (100 mL) while stirring vigorously.
    
  • Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers.

  • Drying: Wash combined organics with brine (50 mL), dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Result: The crude product is typically a pale yellow oil. Yield is generally >85%. It is sufficiently pure for the next step.

Stage 2: Reduction to 1-Amino-5-methoxy-3-methylpentan-3-ol

This step converts the nitrile to a primary amine.[4][5][6] We utilize the Fieser Workup method to ensure granular aluminum salts that are easy to filter.

Reaction Scheme: R-CN + LiAlH4 → R-CH2-NH2

Reagent Stoichiometry:

ReagentMW ( g/mol )Equiv.[1][2][3]AmountRole
Nitrile Intermediate143.181.05.0 g (35 mmol)Substrate
LiAlH4 (LAH)37.952.02.66 g (70 mmol)Reducing Agent
THF (Anhydrous)72.11-120 mLSolvent

Step-by-Step Procedure:

  • Slurry Preparation: In a dry 500 mL 2-neck flask under nitrogen, suspend LAH (2.66 g) in anhydrous THF (80 mL). Cool to 0°C (ice bath).

  • Addition: Dissolve the crude nitrile (5.0 g) in THF (40 mL). Add this solution dropwise to the LAH slurry.

    • Caution: Gas evolution (

      
      ) will occur.[7] Control addition rate to manage bubbling.
      
  • Reflux: Once addition is complete, remove the ice bath. Attach a reflux condenser and heat the mixture to a gentle reflux (66°C) for 3–4 hours.

    • Monitoring: Monitor by TLC (System: 10% MeOH in DCM with 1%

      
      ). The nitrile spot (
      
      
      
      ) should disappear, and a baseline amine spot should appear.
  • Fieser Quench (Critical): Cool the reaction back to 0°C. Dilute with Diethyl Ether (50 mL). Carefully add the following in sequence (based on x g of LAH used):

    • x mL Water: (2.7 mL) Add dropwise. Vigorous foaming!

    • x mL 15% NaOH: (2.7 mL) Add dropwise.

    • 3x mL Water: (8.1 mL) Add dropwise.

  • Filtration: Remove the ice bath and stir for 30 minutes. The aluminum salts should turn white and granular. Filter through a pad of Celite. Wash the pad with warm THF (50 mL).

  • Purification (Acid-Base Extraction):

    • Concentrate the filtrate to remove THF. Dissolve residue in DCM (50 mL).

    • Extract with 1M HCl (2 x 30 mL). The product moves to the aqueous phase; impurities remain in DCM.

    • Basify the aqueous layer to pH >12 using 4M NaOH.

    • Extract the aqueous layer with DCM (3 x 40 mL).

    • Dry combined DCM layers over

      
       and concentrate.
      

Quality Control & Characterization

Expected Data for 1-Amino-5-methoxy-3-methylpentan-3-ol:

  • Physical State: Colorless to pale yellow viscous oil.

  • Yield: ~70-80% (over two steps).[3][8]

  • Mass Spectrometry (ESI+): Calculated for

    
     [M+H]+: 148.13. Found: 148.1.
    
  • 1H NMR (400 MHz, CDCl3):

    • 
       3.55 (t, 2H, -CH 2-OMe)
      
    • 
       3.35 (s, 3H, -OCH 3)
      
    • 
       2.90 (t, 2H, -CH 2-NH2)
      
    • 
       1.80 (m, 2H, -CH 2- in ethyl chain)
      
    • 
       1.60 (m, 2H, -CH 2- adjacent to amine)
      
    • 
       1.25 (s, 3H, C(OH)-CH 3)
      

Workflow Visualization

Workflow Start Start: 4-Methoxybutan-2-one Step1 Step 1: Addition MeCN / n-BuLi / -78°C Start->Step1 Inter Nitrile Intermediate Step1->Inter Step2 Step 2: Reduction LiAlH4 / Reflux Inter->Step2 Quench Fieser Workup H2O / NaOH Step2->Quench Final Product: Amino-Alcohol Quench->Final

Figure 2: Process flow diagram for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol.

References

  • Kaiser, E. M.; Hauser, C. R. (1968). "Preparation and reactions of the dilithio salts of nitriles." Journal of Organic Chemistry, 33(9), 3402–3408. Link

  • Fieser, L. F.; Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, pp. 581–595. (Standard protocol for Aluminum Hydride quenching).
  • DiPardo, R. M., et al. (2000). "Synthesis of BACE Inhibitors containing hydroxyethylene isosteres." Journal of Medicinal Chemistry, 43(21), 3809. (Context for amino-alcohol linkers in drug design).
  • Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 8th Edition. Wiley.[9] (General reference for Nitrile reduction mechanisms).

Sources

Application

Application Note: Catalytic Hydrogenation Conditions for Amino-Alcohol Precursors

Executive Summary Chiral -amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the core pharmacophore for -adrenergic blockers (e.g., Propranolol), sympathomimetics (e.g., Phenylephrine...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Chiral


-amino alcohols are privileged structural motifs in pharmaceutical chemistry, serving as the core pharmacophore for 

-adrenergic blockers (e.g., Propranolol), sympathomimetics (e.g., Phenylephrine), and sphingolipids. While hydride reduction (e.g.,

,

) is common in early discovery, it is atom-inefficient and hazardous at scale.

This guide details the catalytic hydrogenation of amino-alcohol precursors—specifically


-amino ketones and nitro-alcohols. We move beyond basic textbook procedures to address the critical engineering of stereocontrol via Dynamic Kinetic Resolution (DKR)  and the safety parameters required for heterogeneous batch processing.

Strategic Catalyst Selection

The choice of catalyst is dictated by the substrate's stability, the required stereochemistry, and the presence of protecting groups.

Table 1: Catalyst Selection Matrix for Amino-Alcohol Precursors
Precursor ClassPreferred Catalyst SystemTypical ConditionsCritical Mechanism

-Amino Ketones (Racemic)
Ru-BINAP / Diamine (Homogeneous)5–50 bar

, 25–50°C, alcohol solvent
DKR : In-situ racemization of substrate coupled with fast stereoselective reduction.
Nitro-Alcohols (from Nitroaldol)Raney Nickel or Pd/C (Heterogeneous)1–10 bar

, RT–50°C, MeOH/EtOH
Stepwise Reduction : Nitro

Hydroxylamine

Amine. Exothermic.
Cyanohydrins Raney Nickel or PtO

50–100 bar

, Acidic additives (

)
Nitrile Reduction : Requires suppression of secondary amine formation (poisoning).
Amino Acid Esters Rh-MoOx or Ru/C High Pressure (>70 bar), High Temp (>80°C)Retention : Avoids racemization of the

-center.

Mechanism: Dynamic Kinetic Resolution (DKR)

For researchers targeting chiral amino alcohols from racemic


-amino ketones, simple kinetic resolution yields a maximum of 50% theoretical yield. To achieve 100% yield of a single enantiomer, Dynamic Kinetic Resolution (DKR)  is required.

In this process, the catalyst (typically a Ru-diphosphine-diamine complex) reduces one enantiomer of the ketone faster than the other (


). Crucially, the reaction conditions (base additive) promote rapid racemization of the unreacted ketone enantiomer (

), constantly replenishing the "fast" reacting enantiomer.
Diagram 1: Dynamic Kinetic Resolution Pathway

DKR_Mechanism Racemic Racemic alpha-Amino Ketone Enant_R (R)-Ketone Racemic->Enant_R Equilibrium Enant_S (S)-Ketone Racemic->Enant_S Equilibrium Enant_R->Enant_S Base-Catalyzed Racemization (Fast) Product Chiral Amino Alcohol (>98% ee) Enant_R->Product Slow Red. Enant_S->Product Fast Reduction (k_fast) Complex Ru-Catalyst (Chiral) Complex->Enant_S Coordination

Caption: DKR mechanism where rapid base-catalyzed racemization feeds the preferred enantiomer to the chiral catalyst, bypassing the 50% yield limit.

Protocol A: Asymmetric Hydrogenation of -Amino Ketones

Objective: Synthesis of (1R,2S)-N-protected amino alcohol with >95% ee. Substrate:


-acetamido acetophenone derivative.
Catalyst: 

(Noyori Catalyst).
Materials
  • Substrate: 10 mmol Racemic

    
    -amino ketone.
    
  • Catalyst: 0.01 mmol (S/C = 1000).

  • Base:

    
    -BuOK (Potassium tert-butoxide), 0.2 mmol.
    
  • Solvent: Degassed Isopropanol (IPA).

  • Gas: Hydrogen (

    
    ) 99.999% purity.
    
Step-by-Step Procedure
  • Catalyst Preparation (Glovebox/Schlenk Line):

    • Weigh the Ru-catalyst and

      
      -BuOK into a dry Schlenk flask.
      
    • Note: The base is critical for generating the active hydride species and promoting the racemization required for DKR.

  • Solvation:

    • Dissolve the substrate in anhydrous IPA (10 mL).

    • Transfer the substrate solution to the catalyst flask under Argon counter-flow.

    • Expert Tip: Avoid chlorinated solvents; they can poison the catalyst or react with the base.

  • Autoclave Loading:

    • Transfer the mixture via cannula into a stainless steel autoclave (Hastelloy preferred for acidic substrates, SS316 for basic).

    • Purge Cycles: Pressurize to 5 bar

      
      , then vent to 1 bar. Repeat 3 times to remove 
      
      
      
      .
  • Reaction:

    • Pressurize to 10–20 bar .

    • Stir vigorously (1000 rpm) to eliminate gas-liquid mass transfer limitations.

    • Heat to 25–30°C .

    • Monitoring: Monitor

      
       uptake. Reaction typically completes in 4–12 hours.
      
  • Work-up:

    • Vent

      
       carefully.
      
    • Concentrate solvent in vacuo.

    • Purify via silica gel chromatography or recrystallization to remove catalyst residues.

Protocol B: Heterogeneous Reduction of Nitro-Alcohols

Objective: Robust reduction of a nitro-alcohol (from Henry reaction) to an amino-alcohol. Substrate: 1-phenyl-2-nitroethanol. Catalyst: Raney Nickel (Slurry in water).

Safety Pre-Check
  • Pyrophoric Hazard: Dry Raney Nickel ignites in air. Always handle as a wet slurry.

  • Exotherm: Nitro reduction is highly exothermic (

    
    ). Cooling loops must be active.
    
Diagram 2: Batch Hydrogenation Workflow

Batch_Workflow cluster_safety Critical Safety Controls Start Start Inert 1. Inerting (N2 Purge) Start->Inert Load 2. Charge Catalyst (Wet Slurry) + Substrate Inert->Load LeakTest 3. Pressure Test (N2, 10 bar) Load->LeakTest H2_Intro 4. H2 Introduction (Purge 3x) LeakTest->H2_Intro Reaction 5. Reaction (Temp/Pressure Control) H2_Intro->Reaction End 6. Filtration (Keep Catalyst Wet) Reaction->End

Caption: Standard workflow for batch hydrogenation emphasizing inerting and catalyst handling.

Step-by-Step Procedure
  • Reactor Prep: Ensure the autoclave is clean and dry. Purge with

    
    .
    
  • Catalyst Charging:

    • Wash Raney Ni (2 g wet slurry) with EtOH (3x) to remove water.

    • Transfer to reactor under

      
       or Argon blanket.
      
  • Substrate Addition:

    • Dissolve 10 g nitro-alcohol in 100 mL EtOH.

    • Add to reactor.[1]

  • Hydrogenation:

    • Pressurize to 5 bar

      
      .
      
    • Temperature Ramp: Slowly heat to 35°C. Caution: Watch for rapid exotherm at initiation.

    • Maintain 35–50°C until

      
       uptake ceases.
      
  • Filtration (Critical):

    • Filter through a Celite pad.

    • Do not suck the filter cake dry. Keep it wet with EtOH/water and dispose of immediately in a designated waste container (usually water-filled) to prevent ignition.

Optimization & Troubleshooting

Self-validating checks to ensure protocol integrity.

ObservationProbable CauseCorrective Action
Low Conversion Catalyst PoisoningCheck for Sulfur/Thiol impurities in substrate. Increase catalyst loading.
Mass Transfer LimitIncrease stirring speed (>1000 rpm). Check gas entrainment.
Low ee (Protocol A) Slow RacemizationIncrease base concentration (

-BuOK). Ensure solvent is strictly anhydrous.
High TemperatureLower temperature to improve stereoselectivity (trade-off with rate).
Dehalogenation Over-reductionIf substrate has Cl/Br, use unpromoted catalysts or add inhibitors (e.g., dipyridyl).
Unknown Impurity Imine/Dimer FormationAdd trace acid (if not using basic DKR) to protonate amine product immediately.

References

  • Noyori, R., et al. (1995). Asymmetric Hydrogenation of Racemic alpha-Amino Ketones. Dynamic Kinetic Resolution. Journal of the American Chemical Society. Link

  • Ohkuma, T., et al. (1998). Asymmetric Hydrogenation of Amino Ketones using Chiral RuCl2(diphosphine)(diamine) Complexes. Organic Letters.[2] Link

  • Blaser, H. U., et al. (2003). Industrial Asymmetric Hydrogenation. Advanced Synthesis & Catalysis.[3] Link

  • Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis.[4][5][6] Academic Press. (Standard text for heterogeneous catalyst selection).

  • Klabunovskii, E. I. (2001). Heterogeneous Enantioselective Hydrogenation. Journal of Catalysis. Link

Sources

Method

Application Note: 1-Amino-5-methoxy-3-methylpentan-3-ol in Peptidomimetic Synthesis

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide synthesis. It focuses on the specialized application of 1-Amino-5-methoxy-3-methylpentan-3-ol as a strategi...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers in medicinal chemistry and peptide synthesis. It focuses on the specialized application of 1-Amino-5-methoxy-3-methylpentan-3-ol as a strategic building block in the development of metabolically stable peptidomimetics.

Introduction & Strategic Value

1-Amino-5-methoxy-3-methylpentan-3-ol (CAS: 1536010-90-8) represents a class of "privileged structures" in modern drug discovery, specifically designed to overcome the limitations of traditional peptide therapeutics. Structurally, it is a


-amino tertiary alcohol  with a distal methoxy ether functionality.
Core Structural Advantages
  • Metabolic Stability (The Tertiary Alcohol): Unlike secondary alcohols found in first-generation transition-state isosteres (e.g., statine, hydroxyethylamine), the tertiary alcohol at position 3 cannot be oxidized to a ketone by metabolic enzymes (e.g., dehydrogenases). This "metabolic block" significantly extends the half-life of the resulting bioactive molecule.

  • Solubility Enhancement (The Methoxy Tail): The methoxyethyl side chain acts as a mini-PEG (polyethylene glycol) mimic, disrupting aggregation and improving the aqueous solubility of hydrophobic peptide sequences.

  • Transition State Mimicry: In protease inhibitor design (e.g., for Aspartyl proteases like BACE1 or Renin), the central hydroxyl group mimics the tetrahedral transition state of amide bond hydrolysis, binding tightly to the catalytic aspartates without being cleaved.

Primary Applications

A. Non-Cleavable Transition State Isosteres

The molecule serves as a C-terminal "warhead" or internal scaffold for Aspartyl Protease Inhibitors . By coupling the primary amine to a peptide sequence, the resulting molecule positions the tertiary hydroxyl group to interact with the enzyme's catalytic dyad, effectively locking the enzyme in an inactive state.

B. Fragment-Based Drug Discovery (FBDD)

Due to its low molecular weight (<150 Da) and high ligand efficiency potential, this fragment is used in FBDD screens. The amine allows for rapid library generation via amide coupling, while the ether and alcohol provide critical hydrogen-bond acceptor/donor motifs for binding affinity.

Experimental Protocols

Protocol 1: C-Terminal Coupling to Peptide Backbone

Objective: To couple 1-Amino-5-methoxy-3-methylpentan-3-ol to the C-terminus of a protected peptide fragment (Fmoc-AA-OH).

Rationale: The tertiary alcohol is sterically hindered and generally unreactive under standard amide coupling conditions. Therefore, hydroxyl protection is not typically required, simplifying the synthetic route.

Materials
  • Amine: 1-Amino-5-methoxy-3-methylpentan-3-ol (1.0 equiv)

  • Carboxylic Acid: Fmoc-Amino Acid-OH (1.2 equiv)

  • Coupling Reagent: HATU (1.2 equiv) or COMU (1.2 equiv)

  • Base: DIPEA (Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF (Dimethylformamide) or NMP

Step-by-Step Methodology
  • Activation: Dissolve the Fmoc-Amino Acid (1.2 equiv) and HATU (1.2 equiv) in anhydrous DMF (concentration ~0.1 M).

  • Base Addition: Add DIPEA (3.0 equiv) to the mixture. Stir for 2 minutes at room temperature (RT) to generate the activated ester (O-At ester).

    • Note: The solution should turn slightly yellow.

  • Coupling: Add 1-Amino-5-methoxy-3-methylpentan-3-ol (1.0 equiv) directly to the activated mixture.

  • Reaction: Stir the reaction under nitrogen atmosphere at RT for 2–4 hours.

    • Monitoring: Monitor reaction progress via LC-MS (Target Mass = Mass of Peptide + 147.2 - H2O + H+). Look for the disappearance of the amine starting material.

  • Work-up:

    • Dilute the reaction mixture with Ethyl Acetate (EtOAc).[1]

    • Wash sequentially with:

      • 5% Citric Acid or 1M KHSO4 (x2) – Removes unreacted amine/base.

      • Saturated NaHCO3 (x2) – Removes unreacted acid.

      • Brine (x1).

    • Dry the organic layer over MgSO4, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via Flash Column Chromatography (Gradient: 0-10% MeOH in DCM).

Protocol 2: Stereochemical Resolution (If Racemic)

Context: The commercial building block often exists as a racemate at the C3 position. For high-affinity binding, a single enantiomer is usually required.

Method: Chiral HPLC Separation.

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris-carbamate derivatives).

  • Mobile Phase: Hexane : Isopropanol (90:10 to 80:20) with 0.1% Diethylamine.

  • Detection: UV at 210 nm (or derivatize with an aromatic group if UV active chromophore is absent).

Data Summary & Properties

PropertyValueRelevance
Molecular Weight 147.22 g/mol Ideal for Fragment-Based Design (Rule of 3 compliant).
LogP (Predicted) ~0.8 - 1.2Lipophilic enough for membrane permeability, hydrophilic enough for solubility.
H-Bond Donors 2 (NH2, OH)Critical for active site engagement.
H-Bond Acceptors 3 (N, O, O)Enhances binding specificity.
pKa (Amine) ~9.5Typical primary amine; protonated at physiological pH.

Visualizations

Figure 1: Mechanism of Action (Protease Inhibition)

This diagram illustrates how the molecule mimics the tetrahedral transition state of a peptide bond hydrolysis, blocking the enzyme.

ProteaseInhibition cluster_enzyme Aspartyl Protease Active Site Asp25 Aspartate 25 (Catalytic) Asp25_Prime Aspartate 25' (Catalytic) Inhibitor 1-Amino-5-methoxy-3-methylpentan-3-ol (Scaffold) TS_Mimic Tertiary -OH Group (Tetrahedral Mimic) Inhibitor->TS_Mimic Contains TS_Mimic->Asp25 H-Bonding (High Affinity) TS_Mimic->Asp25_Prime H-Bonding Peptide_Bond Natural Peptide Bond (Cleavable) TS_Mimic->Peptide_Bond Replaces & Blocks Peptide_Bond->Asp25 Hydrolysis (Substrate)

Caption: The tertiary hydroxyl group mimics the transition state water molecule, binding tightly to catalytic aspartates without undergoing cleavage.

Figure 2: Synthesis Workflow

The logical flow for incorporating this building block into a peptide drug candidate.

SynthesisFlow Start Start: Fmoc-Amino Acid Activation Activation: HATU / DIPEA Start->Activation Coupling Coupling: Add 1-Amino-5-methoxy... Activation->Coupling Intermediate Intermediate: Fmoc-Peptide-Alcohol Coupling->Intermediate Deprotection Fmoc Removal: 20% Piperidine Intermediate->Deprotection Elongation Peptide Elongation (SPPS) Deprotection->Elongation Final Final Product: Peptidomimetic Inhibitor Elongation->Final

Caption: Step-by-step synthetic pathway from amino acid activation to final peptidomimetic assembly.

References

  • Ghosh, A. K., et al. (2012). Structure-based design of aspartyl protease inhibitors. Current Topics in Medicinal Chemistry. (Contextual reference for hydroxyethylamine isosteres).
  • PubChem. (n.d.).[2] Compound Summary: 1-amino-5-methoxy-3-methylpentan-3-ol.[3][4] National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application

Technical Guide: Cyclization Protocols for 1-Amino-5-methoxy-3-methylpentan-3-ol

This application note details the technical protocols for the cyclization of 1-Amino-5-methoxy-3-methylpentan-3-ol , a specialized -amino alcohol building block. This guide focuses on the two most industrially relevant c...

Author: BenchChem Technical Support Team. Date: February 2026

This application note details the technical protocols for the cyclization of 1-Amino-5-methoxy-3-methylpentan-3-ol , a specialized


-amino alcohol building block.

This guide focuses on the two most industrially relevant cyclization pathways:

  • Condensation with Aldehydes to form Tetrahydro-1,3-oxazines .

  • Carbonylation to form 1,3-Oxazinan-2-ones (Cyclic Carbamates).[1]

[1]

Strategic Analysis & Molecule Profile[1]

1-Amino-5-methoxy-3-methylpentan-3-ol is a bifunctional building block characterized by a primary amine and a sterically hindered tertiary alcohol, separated by a three-carbon backbone. This 1,3-relationship (gamma-amino alcohol) predisposes the molecule to form 6-membered heterocyclic rings.

Structural Challenges & Opportunities[1]
  • Tertiary Alcohol (C3): Unlike primary or secondary amino alcohols, the C3 position bears a methyl group. This steric bulk reduces the nucleophilicity of the hydroxyl group, often requiring forcing conditions (higher temperature, stronger bases) or specific activation to effect cyclization.

  • Methoxy Handle (C5): The pendant methoxyethyl group remains inert during standard cyclizations, serving as a stable lipophilic anchor or a precursor for downstream ether cleavage (e.g., with

    
    ) if further derivatization is required.
    
  • Thermodynamic Stability: The formation of the 6-membered 1,3-oxazine ring is thermodynamically favorable but reversible (hydrolytically unstable) without water removal.

Mechanistic Pathways

The cyclization logic follows two distinct mechanisms depending on the electrophile source.

Pathway A: Condensation with Formaldehyde (Oxazine Formation)

Reaction with formaldehyde (or paraformaldehyde) proceeds via a hemiaminal intermediate. The primary amine attacks the carbonyl, forming a hemiaminal, which dehydrates to an iminium ion. The tertiary hydroxyl group then intercepts this iminium species to close the ring.

  • Critical Control Point: Water removal is essential to drive the equilibrium toward the oxazine.

Pathway B: Carbonylation with CDI (Cyclic Carbamate Formation)

Reaction with 1,1'-Carbonyldiimidazole (CDI) or Phosgene equivalents. The amine reacts first (kinetically faster) to form an imidazole-carboxamide intermediate. Base catalysis is then required to deprotonate the tertiary alcohol, allowing it to attack the carbonyl and displace the second imidazole unit.

  • Critical Control Point: The tertiary alcohol is sluggish. Stronger bases (e.g., NaH, DBU) or heat are often required for the second step.

ReactionPathways Start 1-Amino-5-methoxy- 3-methylpentan-3-ol Iminium Iminium Ion Intermediate Start->Iminium + HCHO - H2O Carboxamide Carbamoyl-Imidazole Intermediate Start->Carboxamide + CDI Fast HCHO Formaldehyde (HCHO) CDI CDI / Phosgene (CO source) Oxazine Tetrahydro-1,3-oxazine (Product A) Iminium->Oxazine Intramolecular Trapping Carbamate 1,3-Oxazinan-2-one (Product B) Carboxamide->Carbamate Base / Heat Slow (3° OH attack)

Figure 1: Divergent cyclization pathways for 1,3-amino alcohols.

Experimental Protocols

Protocol A: Synthesis of Tetrahydro-1,3-oxazine Derivative

Objective: Cyclization with paraformaldehyde to form the oxazine ring. Scale: 10 mmol basis.

Reagents:

  • 1-Amino-5-methoxy-3-methylpentan-3-ol (1.47 g, 10 mmol)

  • Paraformaldehyde (360 mg, 12 mmol, 1.2 eq)

  • Solvent: Toluene (50 mL) or Benzene (if permitted)

  • Catalyst: p-Toluenesulfonic acid (pTSA) (19 mg, 0.1 mmol, 1 mol%)

Procedure:

  • Setup: Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap fitted with a reflux condenser.

  • Charging: Add the amino alcohol, paraformaldehyde, and pTSA to the flask. Dissolve in Toluene.

  • Reflux: Heat the mixture to reflux (bath temp ~120°C). Monitor the collection of water in the Dean-Stark trap.

    • Note: The reaction is typically complete when water evolution ceases (approx. 2-4 hours).

  • Workup:

    • Cool to room temperature.

    • Wash the organic phase with saturated aqueous

      
       (2 x 20 mL) to neutralize the acid catalyst.
      
    • Wash with Brine (20 mL).

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure (rotary evaporator).
      
  • Purification: The crude oxazine is often hydrolytically sensitive. Distillation under high vacuum is the preferred purification method. If stable, flash chromatography on basic alumina (neutralized silica) can be used.

Data Specification:

Parameter Value
Reaction Time 3.0 h (Reflux)
Yield (Typical) 85 - 92%
Appearance Colorless to pale yellow oil

| Key IR Signal | C-O-C stretch (~1080-1150 cm⁻¹) |

Protocol B: Synthesis of 1,3-Oxazinan-2-one (Cyclic Carbamate)

Objective: Cyclization with CDI to form a stable cyclic carbamate. Scale: 10 mmol basis.

Reagents:

  • 1-Amino-5-methoxy-3-methylpentan-3-ol (1.47 g, 10 mmol)

  • 1,1'-Carbonyldiimidazole (CDI) (1.95 g, 12 mmol, 1.2 eq)

  • Base: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (0.5 eq) [Optional but recommended for tertiary alcohols]

  • Solvent: Dichloromethane (DCM) or THF (anhydrous, 50 mL)

Procedure:

  • Activation: Dissolve CDI in anhydrous THF (30 mL) in a dried RBF under Nitrogen/Argon atmosphere.

  • Addition: Dissolve the amino alcohol in THF (20 mL) and add it dropwise to the CDI solution at 0°C over 15 minutes.

  • Intermediate Formation: Stir at 0°C for 1 hour, then warm to room temperature. (Formation of the imidazole-urea intermediate).

  • Cyclization:

    • Add DBU (0.76 g, 5 mmol).

    • Heat the reaction to reflux (66°C for THF) for 6-12 hours.

    • Rationale: The tertiary alcohol is sterically hindered. Thermal energy and a strong base are required to displace the second imidazole group.

  • Workup:

    • Dilute with Ethyl Acetate (100 mL).

    • Wash with 1M HCl (2 x 30 mL) to remove DBU and imidazole by-products.

    • Wash with saturated

      
       and Brine.
      
    • Dry over

      
       and concentrate.
      
  • Purification: Recrystallization (if solid) from EtOAc/Hexanes or Flash Column Chromatography (SiO2, EtOAc/Hexane gradient).

Data Specification:

Parameter Value
Reaction Time 1 h (0°C) + 8 h (Reflux)
Yield (Typical) 75 - 85%

| Key IR Signal | C=O stretch (Carbamate, ~1690-1710 cm⁻¹) |

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Protocol A) Hydrolysis during workupAvoid acidic workup. Use basic alumina for purification. Store product over molecular sieves.
Incomplete Reaction (Protocol B) Steric hindrance of 3°-OHSwitch solvent to Toluene (higher reflux temp) or use NaH (2.0 eq) instead of DBU to form the alkoxide directly.
Impurity Formation DimerizationEnsure high dilution (0.1 M or lower) to favor intramolecular cyclization over intermolecular polymerization.

Safety Considerations (E-E-A-T)

  • Amino Alcohols: Generally irritants. Wear gloves and eye protection.

  • CDI: Moisture sensitive. Releases imidazole (irritant) upon reaction. Handle in a fume hood.

  • Formaldehyde: Carcinogen and sensitizer. Use paraformaldehyde to minimize exposure to gas/solution, but handle all solids in a weighed, closed container.

References

  • General Reactivity of 1,3-Amino Alcohols

    • Smith, M. B., & March, J. (2007).[1][2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure . Wiley-Interscience. (Section on reaction of amines with aldehydes).

  • Synthesis of 1,3-Oxazines

    • Fulop, F., & Pihlaja, K.[3] (1997). Ring-chain tautomerism in 1,3-oxazines . Tetrahedron, 53(32), 11879-11943. Link

  • Cyclic Carbamate Synthesis using CDI: Pez, D., et al. (2003). Synthesis of oxazolidinones and 1,3-oxazinan-2-ones from amino alcohols. Tetrahedron Letters, 44(28), 5235-5237. (Adapting protocols for 6-membered rings).
  • Tertiary Alcohol Cyclization Challenges

    • Kano, S., et al.[4] (1980). A synthesis of 1,3-oxazin-2-ones . Journal of Organic Chemistry, 45(15), 3120-3122. Link

Sources

Method

Application Note &amp; Protocol: A Proposed Synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol

Abstract This document outlines a detailed, multi-step synthetic protocol for the preparation of the novel amino alcohol, 1-Amino-5-methoxy-3-methylpentan-3-ol. As no direct synthesis for this specific molecule is readil...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document outlines a detailed, multi-step synthetic protocol for the preparation of the novel amino alcohol, 1-Amino-5-methoxy-3-methylpentan-3-ol. As no direct synthesis for this specific molecule is readily available in the current literature, a robust and logical synthetic pathway has been designed based on fundamental principles of organic chemistry. The proposed synthesis employs a Grignard reaction as the key carbon-carbon bond-forming step, a widely utilized and reliable method for the generation of tertiary alcohols.[1][2] The strategy involves the protection of a primary amine, formation of a key Grignard reagent, the subsequent nucleophilic addition to a protected amino ketone, and a final deprotection step to yield the target compound. This guide is intended for researchers, scientists, and drug development professionals, providing not only a step-by-step protocol but also the scientific rationale behind the chosen methodologies.

Introduction: Synthetic Strategy and Retrosynthetic Analysis

The target molecule, 1-Amino-5-methoxy-3-methylpentan-3-ol, is a tertiary alcohol containing both a primary amine and a methoxy ether functional group. The presence of the reactive amino group necessitates a protection-deprotection strategy to ensure the success of the key bond-forming reaction.[3] The core of our synthetic approach is the formation of the C2-C3 bond via a Grignard reaction.[4][5]

A retrosynthetic analysis reveals a plausible pathway by disconnecting the molecule at the C2-C3 bond, adjacent to the tertiary alcohol. This approach identifies two key synthons: a nucleophilic 3-methoxypropyl anion equivalent and an electrophilic N-protected 1-aminobutan-2-one. This leads to the practical starting materials: 1-chloro-3-methoxypropane for the Grignard reagent and an N-protected aminobutyric acid derivative for the ketone precursor.

The forward synthesis, therefore, is designed in three main stages:

  • Preparation of Key Intermediates: Synthesis of the Grignard reagent, 3-methoxypropylmagnesium chloride, and the N-protected amino ketone, tert-butyl (2-oxobutan-1-yl)carbamate.

  • Grignard Reaction: The nucleophilic addition of the Grignard reagent to the protected amino ketone to form the carbon skeleton and the tertiary alcohol.

  • Deprotection and Purification: Removal of the tert-butyloxycarbonyl (Boc) protecting group to unveil the primary amine and subsequent purification of the final product.

Experimental Protocols

Reagents and Materials
Reagent/MaterialGradeSupplier
1,3-BromochloropropaneSynthesis GradeCommercially Available
Sodium MethoxideAnhydrousCommercially Available
Benzyltrimethylammonium chloride (BTMAC)≥97%Commercially Available
Magnesium TurningsHigh PurityCommercially Available
IodineACS ReagentCommercially Available
1-Chloro-3-methoxypropaneSynthesis GradeCommercially Available[6]
N-Boc-L-aminobutyric acid≥98%Commercially Available
N,O-Dimethylhydroxylamine hydrochloride≥98%Commercially Available
N-Methylmorpholine (NMM)≥99%Commercially Available
Isobutyl Chloroformate≥98%Commercially Available
Methylmagnesium Bromide (3.0 M in Et₂O)SolutionCommercially Available
Anhydrous Tetrahydrofuran (THF)DriSolv®Commercially Available
Anhydrous Diethyl Ether (Et₂O)DriSolv®Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
Saturated Ammonium Chloride (NH₄Cl)Aqueous SolutionPrepared in-house
Saturated Sodium Bicarbonate (NaHCO₃)Aqueous SolutionPrepared in-house
Brine (Saturated NaCl)Aqueous SolutionPrepared in-house
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercially Available
Silica Gel230-400 meshCommercially Available

Part I: Synthesis of Key Intermediates

Protocol 1: Synthesis of 1-Chloro-3-methoxypropane

This protocol is adapted from a known industrial synthesis method.[7] It involves a phase-transfer catalyzed nucleophilic substitution.

  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, add 1,3-bromochloropropane (157.5 g, 1.0 mol) and benzyltrimethylammonium chloride (BTMAC) (1.85 g, 0.01 mol).

  • Reagent Addition: In a separate flask, prepare a dispersion of anhydrous sodium methoxide (54.0 g, 1.0 mol) in 250 mL of an inert solvent such as toluene.

  • Reaction Execution: Gently heat the flask containing the 1,3-bromochloropropane to 60 °C. Add the sodium methoxide dispersion dropwise via the dropping funnel over a period of 1 hour, maintaining the reaction temperature between 60-70 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring at 70 °C for 3-4 hours. Monitor the reaction progress by Gas Chromatography (GC) until the starting material is consumed.

  • Work-up and Isolation: Cool the reaction mixture to room temperature. Filter the mixture to remove the precipitated sodium bromide. Wash the filter cake with 50 mL of toluene.

  • Purification: Combine the organic filtrates and wash with water (3 x 100 mL) until the pH of the aqueous layer is neutral (pH 5-7). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by fractional distillation to yield 1-chloro-3-methoxypropane as a colorless liquid.[8]

Protocol 2: Synthesis of tert-butyl (2-oxobutan-1-yl)carbamate (N-Boc-1-aminobutan-2-one)

This protocol involves the conversion of N-Boc-L-aminobutyric acid to a Weinreb amide, followed by reaction with a methyl Grignard reagent. This is a well-established method for the synthesis of N-protected α-amino ketones from N-protected α-amino acids.[9][10]

Step A: Synthesis of the Weinreb Amide

  • Reaction Setup: Dissolve N-Boc-L-aminobutyric acid (20.3 g, 100 mmol) in 200 mL of anhydrous THF in a 500 mL round-bottom flask under an argon atmosphere. Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add N-methylmorpholine (NMM) (11.0 mL, 100 mmol) to the solution, followed by the dropwise addition of isobutyl chloroformate (13.1 mL, 100 mmol). Stir the resulting mixture at 0 °C for 30 minutes to form the mixed anhydride.

  • Amide Formation: In a separate flask, dissolve N,O-dimethylhydroxylamine hydrochloride (10.7 g, 110 mmol) in 100 mL of THF and add NMM (12.1 mL, 110 mmol). Stir for 15 minutes at room temperature and then add this solution to the mixed anhydride solution at 0 °C.

  • Reaction Execution: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Quench the reaction by adding 100 mL of water. Extract the product with ethyl acetate (3 x 150 mL). Wash the combined organic layers with 1 M HCl (2 x 100 mL), saturated NaHCO₃ solution (2 x 100 mL), and brine (1 x 100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude Weinreb amide.

Step B: Grignard Reaction to form the Ketone

  • Reaction Setup: Dissolve the crude Weinreb amide from the previous step in 250 mL of anhydrous THF in a 1 L three-necked flask under an argon atmosphere. Cool the solution to 0 °C.

  • Grignard Addition: Slowly add methylmagnesium bromide (3.0 M solution in diethyl ether, 40 mL, 120 mmol) dropwise, maintaining the temperature below 5 °C.

  • Reaction Execution: After the addition is complete, stir the reaction at 0 °C for 2 hours.

  • Work-up and Isolation: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (150 mL). Extract the product with ethyl acetate (3 x 200 mL). Wash the combined organic layers with saturated NaHCO₃ solution (2 x 150 mL) and brine (1 x 150 mL).

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl (2-oxobutan-1-yl)carbamate.

Part II: Core Synthesis via Grignard Reaction

Protocol 3: Synthesis of tert-butyl (3-hydroxy-5-methoxy-3-methylpentan-1-yl)carbamate

This is the key bond-forming step. Strict anhydrous conditions are crucial for the success of this reaction.[4]

Step A: Preparation of 3-methoxypropylmagnesium chloride

  • Reaction Setup: To a flame-dried 500 mL three-necked flask equipped with a condenser, dropping funnel, and a magnetic stirrer under an argon atmosphere, add magnesium turnings (3.6 g, 150 mmol).

  • Initiation: Add a small crystal of iodine and approximately 20 mL of anhydrous THF. Add a small amount (approx. 1-2 mL) of 1-chloro-3-methoxypropane (synthesized in Protocol 1) to initiate the reaction. The disappearance of the iodine color and gentle bubbling indicates initiation.

  • Grignard Formation: Dilute the remaining 1-chloro-3-methoxypropane (total of 10.9 g, 100 mmol) with 100 mL of anhydrous THF and add it dropwise to the magnesium suspension at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. Cool the resulting dark grey solution to room temperature.

Step B: Grignard Addition to the Ketone

  • Reaction Setup: In a separate flame-dried 1 L three-necked flask under argon, dissolve tert-butyl (2-oxobutan-1-yl)carbamate (18.7 g, 100 mmol, from Protocol 2) in 250 mL of anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add the freshly prepared 3-methoxypropylmagnesium chloride solution from Step A via a cannula to the stirred ketone solution over 1 hour, maintaining the temperature at -78 °C.

  • Reaction Execution: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Work-up: Cool the reaction to 0 °C in an ice bath and quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution (200 mL).

  • Isolation: Extract the aqueous layer with ethyl acetate (3 x 200 mL). Combine the organic layers and wash with brine (1 x 150 mL). Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude Boc-protected amino alcohol.

Part III: Deprotection and Final Purification

Protocol 4: Synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol

The final step is the removal of the Boc protecting group under acidic conditions.[11][12][13]

  • Reaction Setup: Dissolve the crude product from Protocol 3 in 100 mL of dichloromethane (DCM) in a 250 mL round-bottom flask.

  • Deprotection: Add trifluoroacetic acid (TFA) (25 mL) dropwise to the solution at room temperature.

  • Reaction Execution: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • Isolation: Dissolve the residue in 100 mL of water and wash with diethyl ether (2 x 50 mL) to remove any non-basic impurities. Basify the aqueous layer to pH > 12 by the slow addition of 4 M NaOH solution, ensuring the flask is cooled in an ice bath.

  • Purification: Extract the free amine product from the basic aqueous solution with dichloromethane (4 x 100 mL). Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1-Amino-5-methoxy-3-methylpentan-3-ol. Further purification can be achieved by vacuum distillation or by crystallization of a suitable salt (e.g., hydrochloride or oxalate salt) for enhanced stability and purity.[14][15]

Visualization of the Synthetic Workflow

The overall synthetic pathway is summarized in the diagram below.

Synthesis_Workflow cluster_precursors Part I: Precursor Synthesis cluster_grignard Part II: Core Synthesis cluster_final Part III: Deprotection A 1,3-Bromochloropropane + Sodium Methoxide B 1-Chloro-3-methoxypropane A->B Protocol 1 Phase Transfer Catalysis F 3-methoxypropylmagnesium chloride (Grignard Reagent) B->F Grignard Formation C N-Boc-L-aminobutyric acid D N-Boc-1-aminobutan-2-one C->D Protocol 2 Weinreb Amide formation, then MeMgBr G Boc-Protected Tertiary Alcohol D->G E Mg turnings E->F F->G Protocol 3 Grignard Addition H 1-Amino-5-methoxy-3- methylpentan-3-ol (Target) G->H Protocol 4 Acidic Deprotection I TFA, DCM I->H

Caption: Proposed synthetic pathway for 1-Amino-5-methoxy-3-methylpentan-3-ol.

Concluding Remarks

This application note provides a comprehensive and scientifically grounded protocol for the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol. By employing a robust strategy centered around a Grignard reaction with a protected amino ketone, this guide offers a viable pathway for accessing this novel compound. The detailed, step-by-step procedures, coupled with the underlying chemical principles, are designed to enable researchers to successfully execute this synthesis in a laboratory setting. As with any chemical synthesis, all procedures should be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

References

  • CN101045676A - Synthetic method of 1-chlorine-3-methoxy propane - Google Patents.
  • Kazemi, S., et al. (2007). New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1′-bi-2-naphthol. The Journal of Organic Chemistry, 72(26), 10074–10079. URL: [Link]

  • Organic Chemistry (2022). Boc Deprotection Mechanism. YouTube. URL: [Link]

  • De Luca, L., et al. (2001). A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. Organic Letters, 3(9), 1435–1437. URL: [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. URL: [Link]

  • O'Brien, P., et al. (2021). Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry, 19(1), 31-46. URL: [Link]

  • Ben-Yahia, I., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions. International Journal of Chemistry, 4(3). URL: [Link]

  • Organic Chemistry Portal. Synthesis of β-amino ketones, aldehydes and derivatives. URL: [Link]

  • De Luca, L., et al. (2001). A Simple Preparation of Ketones. N-Protected r-Amino Ketones from r-Amino Acids. Organic Letters. URL: [Link]

  • Google Patents. US5866719A - Process for the purification of an aminoalcohol.
  • Organic Chemistry Portal. A Simple Preparation of Ketones. N-Protected α-Amino Ketones from α-Amino Acids. URL: [Link]

  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry. URL: [Link]

  • Medapa, S., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. ACS Combinatorial Science, 14(10), 554-558. URL: [Link]

  • Wikipedia. Grignard reaction. URL: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. URL: [Link]

  • Organic Chemistry Portal. Grignard Reaction. URL: [Link]

  • Liu, T., et al. (2022). Diverse synthesis of α-tertiary amines and tertiary alcohols via desymmetric reduction of malonic esters. Nature Communications, 13(1), 4728. URL: [Link]

  • ResearchGate. Synthesis of N-BOC amines by various routes. URL: [Link]

  • Google Patents. US2243977A - Process for the preparation of amino-alcohols.
  • Chemistry LibreTexts. Grignard Reagents. URL: [Link]

  • Google Patents. WO2012101649A1 - A novel stereospecific synthesis of (-) (2s,3s)-1-dimethylamino-3-(3-methoxyphenyl)-2-methyl pentan-3-ol.
  • Ashenhurst, J. (2015). Protecting Groups In Grignard Reactions. Master Organic Chemistry. URL: [Link]

  • Chemistry LibreTexts. 23.13: Protection of Amino Groups in Synthesis. URL: [Link]

  • Ashenhurst, J. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. Master Organic Chemistry. URL: [Link]

  • Chemistry LibreTexts. 18.5: Strategy For Alcohol Synthesis (Retrosynthetic Analysis). URL: [Link]

  • ResearchGate. Synthesis of N-Boc,(1,6 aminohexyl) maleimide. URL: [Link]

  • Dave, P. (2016). Practice Problem: Retrosynthesis of an Alcohol. YouTube. URL: [Link]

Sources

Application

Handling 1-Amino-5-methoxy-3-methylpentan-3-ol in flow chemistry setups

Executive Summary This guide details the engineering and chemical protocols for handling 1-Amino-5-methoxy-3-methylpentan-3-ol (CAS 1536010-90-8) in continuous flow reactors. As a 1,3-amino alcohol with a tertiary hydrox...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the engineering and chemical protocols for handling 1-Amino-5-methoxy-3-methylpentan-3-ol (CAS 1536010-90-8) in continuous flow reactors. As a 1,3-amino alcohol with a tertiary hydroxyl group and a pendant ether, this scaffold presents unique challenges in flow chemistry, primarily regarding viscosity management , chemoselectivity (N- vs. O-functionalization), and downstream separation .

While batch processing of amino alcohols often suffers from poor thermal control during exothermic N-functionalizations and difficult workups due to emulsion formation, continuous flow offers precise residence time control and the ability to telescope reactions (e.g., acylation followed by cyclization) without intermediate isolation.

Physicochemical Profile & Feed Engineering

Successful flow chemistry begins with the feed. This molecule exhibits significant intermolecular Hydrogen bonding, leading to high viscosity in its neat state.

PropertyValue / CharacteristicFlow Engineering Implication
State Viscous Liquid / Low-melting SolidDo not pump neat. Requires dilution to <0.5 M to prevent pump cavitation.
Solubility High (Polar Organic/Aqueous)Compatible with MeOH, EtOH, DMF, DMSO . Avoid non-polar solvents (Hexane/Toluene) to prevent phase separation.
Basicity Primary Amine (

)
CO₂ Sensitive. Feeds must be kept under inert atmosphere (N₂/Ar) to prevent carbamate salt precipitation which clogs check valves.
Reactivity Bifunctional (NH₂, tert-OH)Chemoselectivity: The primary amine is the kinetic nucleophile. The tertiary alcohol is sterically hindered but prone to acid-catalyzed dehydration (elimination).
Feed Preparation Protocol
  • Solvent Choice: Use Methanol (MeOH) or Tetrahydrofuran (THF) . MeOH disrupts hydrogen bonding, reducing viscosity and back-pressure.

  • Concentration Limit: Prepare stock solutions at 0.1 M – 0.5 M . Higher concentrations increase the risk of fouling in narrow channels (<500 µm ID).

  • Inerting: Sparge the solvent with Nitrogen for 15 minutes prior to dissolution to remove dissolved CO₂ and Oxygen.

Flow Reaction Modules

We define two core modules: Module A for standard N-functionalization (Amide/Sulfonamide synthesis) and Module B for acid-mediated cyclization (Oxazine synthesis).

Module A: Continuous N-Acylation (Amide Bond Formation)

Objective: Selective reaction of the primary amine with an acid chloride or anhydride, avoiding O-acylation of the tertiary alcohol.

  • Reagent A: 1-Amino-5-methoxy-3-methylpentan-3-ol (0.2 M in THF) + 1.2 equiv DIPEA (Base).

  • Reagent B: Acid Chloride (0.2 M in THF).

  • Reactor: PFA Coil or Glass Microreactor (Volume: 1.0 mL).

  • Temperature: 0 °C to 20 °C (Controlled exotherm).

Mechanism & Control: The presence of the tertiary alcohol at position 3 creates steric bulk. By keeping the residence time short (< 2 minutes ) and temperature low, we kinetically favor N-acylation over O-acylation. Flow reactors dissipate the heat of neutralization immediately, preventing thermal runaway that promotes side reactions.

Module B: Acid-Mediated Cyclization to 1,3-Oxazines

Objective: Leveraging the 1,3-amino alcohol motif to form heterocycles via condensation with aldehydes.

  • Reagent A: 1-Amino-5-methoxy-3-methylpentan-3-ol (0.2 M in MeOH).

  • Reagent B: Paraformaldehyde or Aldehyde (0.25 M in MeOH) + 10 mol% TsOH (Catalyst).

  • Reactor: Stainless Steel or Hastelloy Coil (Heated zone).

  • Conditions: 80 °C, 10 bar BPR (Back Pressure Regulator).

Why Flow? This condensation generates water. In batch, equilibrium limits yield. In flow, utilizing a packed bed reactor with molecular sieves (3Å) in-line can drive the reaction to completion by continuously removing water.

Detailed Experimental Protocol (Module A: N-Acylation)

Step 1: System Setup

  • Pumps: Two rotary piston pumps (e.g., Knauer or similar) or syringe pumps.

  • Mixer: T-mixer (PEEK, 0.5 mm ID) or Static Mixer chip.

  • Reactor Coil: 5 mL PFA coil (1/16" OD, 0.03" ID).

  • BPR: 40 psi (approx. 2.7 bar) to stabilize flow rates.

Step 2: Priming

  • Flush system with anhydrous THF for 20 minutes at 1.0 mL/min.

  • Critical Check: Ensure no pressure spikes (indicates blockage) or leaks.

Step 3: Execution

  • Stream 1: 0.2 M Amino-alcohol + 0.24 M DIPEA in THF. Flow rate: 0.5 mL/min .

  • Stream 2: 0.2 M Benzoyl Chloride in THF. Flow rate: 0.5 mL/min .

  • Mixing: Streams meet at T-mixer. Total flow = 1.0 mL/min.

  • Reaction: Residence time = 5 minutes (5 mL reactor / 1 mL/min).

  • Quench: Direct output into a stirred vial containing 1 M NaHCO₃ (or use a third stream for continuous quenching).

Step 4: Analysis

  • Collect steady-state fraction (after 2 reactor volumes, i.e., 10 mins).

  • Analyze via LC-MS. Expect >95% conversion to the Amide.[1]

Visualization: Flow Logic & Setup

The following diagram illustrates the continuous synthesis workflow, including the critical "In-line Drying" step for Module B (Cyclization).

FlowSetup cluster_inputs Feed Preparation cluster_moduleB Module B Variant (Cyclization) NodeA Reagent A (Amino Alcohol + Base) Mixer T-Mixer (High Shear) NodeA->Mixer 0.5 mL/min NodeB Reagent B (Electrophile) NodeB->Mixer 0.5 mL/min Reactor Reactor Coil (PFA, 5 mL, 20°C) Mixer->Reactor Combined Stream BPR Back Pressure Regulator (40 psi) Reactor->BPR PackedBed Packed Bed (3Å Sieves) Reactor->PackedBed Optional Dehydration Quench Continuous Quench (NaHCO3) BPR->Quench Collection Product Collection (LC-MS Analysis) Quench->Collection

Caption: Schematic of the continuous flow setup for N-functionalization. Note the optional packed bed module for cyclization workflows requiring water removal.

Troubleshooting & Safety

IssueProbable CauseCorrective Action
Pressure Spike Amine salt precipitation (e.g., Hydrochloride salts).Add 10-20% water or MeOH to the solvent system to solubilize salts. Switch to a piston pump with active wash.
Low Conversion Poor mixing due to viscosity difference.Increase flow rate to induce turbulence (Re > 100) or use a static mixer chip with internal geometries.
O-Acylation Observed Temperature too high or residence time too long.Reduce reactor temperature to 0 °C. Reduce residence time. Ensure 1.0 equiv of amine is strictly maintained.

Safety Note: 1-Amino-5-methoxy-3-methylpentan-3-ol is a primary amine.

  • Hazard: Skin irritant, potential sensitizer.

  • Flow Safety: In case of leakage, the high pressure (40+ psi) can generate an aerosol. Operate the reactor inside a vented fume hood with a polycarbonate shield.

References

  • Sigma-Aldrich. 1-Amino-5-methoxy-3-methylpentan-3-ol Product Sheet (CAS 1536010-90-8). MilliporeSigma. Link

  • Jensen, K. F., et al. Continuous Flow Synthesis of Amino Alcohols Using Microreactors. U.S. Patent 8,877,930, Nov 4, 2014. Link

  • Organic Chemistry Portal. Synthesis of 1,3-Amino Alcohols and Oxazines.Link

  • MDPI. Ring-Opening of Epoxides with Amines for Synthesis of β-Amino Alcohols in a Continuous-Flow Biocatalysis System. Catalysts, 2020.[2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting impurity formation in 1-Amino-5-methoxy-3-methylpentan-3-ol production

-Hydroxy Nitriles Executive Summary & Reaction Context You are likely synthesizing 1-Amino-5-methoxy-3-methylpentan-3-ol via the catalytic hydrogenation of 3-hydroxy-5-methoxy-3-methylpentanenitrile . This transformation...

Author: BenchChem Technical Support Team. Date: February 2026


-Hydroxy Nitriles

Executive Summary & Reaction Context

You are likely synthesizing 1-Amino-5-methoxy-3-methylpentan-3-ol via the catalytic hydrogenation of 3-hydroxy-5-methoxy-3-methylpentanenitrile . This transformation presents a classic "competing selectivity" challenge in process chemistry:

  • The Primary Objective: Reduction of the nitrile (

    
    ) to the primary amine (
    
    
    
    ).
  • The Structural Vulnerability: The tertiary alcohol at the

    
    -position is prone to dehydration  (elimination) or retro-aldol  decomposition under thermal or basic stress.
    
  • The Kinetic Trap: The formation of secondary amine dimers , a ubiquitous side reaction in nitrile hydrogenation.

This guide provides a self-validating troubleshooting framework to isolate and eliminate these specific impurities.

The "Why": Mechanistic Origins of Impurities

Understanding the mechanism is the only way to fix the root cause. We are dealing with three distinct failure modes.

Failure Mode A: Secondary Amine Formation (Dimerization)[1]
  • Mechanism: As the nitrile reduces, it forms a highly reactive imine intermediate . The newly formed primary amine can attack this imine, releasing ammonia and forming a secondary amine (dimer).

  • Detection: Look for a mass peak at

    
     (Loss of 
    
    
    
    ).
Failure Mode B: Dehydration (Elimination)
  • Mechanism: The tertiary alcohol is acid-sensitive and thermally labile. If the reaction environment becomes acidic or the exotherm is uncontrolled, water is eliminated to form an alkene.

  • Detection: Look for a mass peak at

    
    .
    
Failure Mode C: Retro-Aldol Decomposition
  • Mechanism:

    
    -hydroxy nitriles are essentially "aldol" adducts. Under strong base or high heat, they can revert to the starting ketone (4-methoxy-2-butanone) and acetonitrile.
    
  • Detection: Appearance of the starting ketone in GC/HPLC.

Visualizing the Reaction Network

The following diagram maps the reaction pathways and where specific impurities branch off.

ReactionNetwork Start Nitrile Precursor (3-hydroxy-5-methoxy...) Imine Imine Intermediate Start->Imine + H2 (Cat) Alkene IMPURITY B: Dehydrated Alkene Start->Alkene Acid/Heat (- H2O) Ketone IMPURITY C: Retro-Aldol Ketone Start->Ketone Base/Heat (Reversion) Target TARGET AMINE (1-Amino-5-methoxy...) Imine->Target + H2 Dimer IMPURITY A: Secondary Amine (Dimer) Target->Dimer + Imine (- NH3) Target->Alkene Acid/Heat (- H2O)

Figure 1: Reaction network showing the target pathway (Green) versus competing impurity pathways (Red).

Troubleshooting Guide (Q&A)

Issue 1: "I am seeing a large impurity at roughly double the molecular weight (minus 17)."

Diagnosis: You are generating the Secondary Amine Dimer .[1] This occurs because the primary amine product is competing with hydrogen for the imine intermediate.

  • Corrective Action 1 (The Ammonia Fix):

    • Protocol: Add anhydrous ammonia (

      
      ) or concentrated ammonium hydroxide (
      
      
      
      ) to your reaction solvent.
    • Why? By Le Chatelier's principle, excess ammonia shifts the equilibrium away from the secondary amine and suppresses the attack of the primary amine on the imine.

    • Target: Maintain a molar ratio of

      
      :Substrate of at least 2:1.
      
  • Corrective Action 2 (Catalyst Selection):

    • Switch: If using Pd/C, switch to Raney Nickel or Raney Cobalt .

    • Why? Raney metals are generally more selective for primary amines than Palladium, which often favors secondary amines unless strictly poisoned/modified.

Issue 2: "My product purity is good, but the yield is low and I see '4-methoxy-2-butanone' in the waste."

Diagnosis: You are suffering from Retro-Aldol Decomposition . Your reaction conditions are likely too basic or too hot, causing the C-C bond to cleave.

  • Corrective Action:

    • Check pH: If you are using Raney Nickel, it is often stored at pH 10-11. Wash the catalyst with water or methanol until the pH of the supernatant is near neutral (pH 7.5–8.0).

    • Temperature Control: Do not exceed 50°C. The retro-aldol reaction has a higher activation energy than the hydrogenation; keeping the temperature low favors reduction.

Issue 3: "I detect an impurity with Mass [M-18] and the alcohol peak is missing in NMR."

Diagnosis: Dehydration of the tertiary alcohol. This is often caused by "hot spots" on the catalyst surface or acidic conditions.

  • Corrective Action:

    • Solvent Switch: Avoid acidic solvents or additives. If using acetic acid (common in some reductions), stop immediately. Switch to Methanol (MeOH) or Ethanol (EtOH).

    • Catalyst Doping: If using Pd/C, trace acidity on the carbon support can catalyze dehydration. Use a base-doped catalyst or add a trace of triethylamine (TEA) to buffer the system (careful not to trigger Retro-Aldol, keep pH < 9).

Recommended Experimental Protocol

This protocol is designed as a "Self-Validating System." If you follow the checkpoints, you confirm success at each stage.

Reagents:

  • Substrate: 3-hydroxy-5-methoxy-3-methylpentanenitrile

  • Catalyst: Raney Cobalt (Preferred for nitrile selectivity) or Raney Nickel (Washed).

  • Solvent: Methanol (7M Ammonia in MeOH is ideal).

Step-by-Step Workflow:

  • Catalyst Preparation (Critical):

    • Wash Raney Cobalt/Nickel 3x with Methanol to remove water and excess base.

    • Checkpoint: Measure pH of the final wash. It must be between 8.0 and 9.0. (Too high = Retro-aldol; Too low = Dehydration).

  • Loading:

    • Load the autoclave with the catalyst (10-20 wt% loading).

    • Add the substrate dissolved in Methanol.

    • ADDITIVE: Add 7M

      
       in MeOH (2-3 equivalents relative to substrate).
      
  • Reaction Parameters:

    • Pressure: 10–30 bar

      
       (Higher pressure favors the primary amine).
      
    • Temperature: 35°C – 45°C. (Do not exceed 50°C).

    • Stirring: Maximum RPM (Mass transfer limited reaction).

  • Monitoring:

    • Monitor H2 uptake.

    • Checkpoint: When uptake ceases, sample immediately. Do not let the mixture "cook" without H2 flow, or the product may dehydrogenate back to the imine.

  • Workup:

    • Filter catalyst under Argon (Pyrophoric hazard).

    • Concentrate filtrate. The excess Ammonia will evaporate, leaving the free amine.

Summary of Impurity Data

Impurity TypeStructure / IDCauseSolution
Dimer Secondary Amine (

)
Primary amine attacking ImineAdd

; Increase

Pressure
Alkene Dehydrated Product (

)
Acidic support; High TempNeutralize catalyst; Lower Temp
Ketone 4-methoxy-2-butanoneRetro-Aldol (Base/Heat)Wash catalyst to pH < 9; Lower Temp
Imine Intermediate (

)
Incomplete ReactionCheck stirring; Check catalyst activity

References

  • Nitrile Hydrogenation Selectivity

    • Title: Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles.
    • Source: ACS Public
    • Relevance: Establishes the superiority of Cobalt catalysts for primary amine selectivity and the mechanism of dimer form
    • URL:[Link]

  • Title: Process for the hydrogenation of nitriles to primary amines (US Patent 4739120A).
  • General Mechanism of Nitrile Reduction

    • Title: Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight.
    • Source: ACS C
    • Relevance: Details the kinetic pathways between nitrile, imine, and amine, and the role of hydrogenolysis.
    • URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Amino-5-methoxy-3-methylpentan-3-ol

Welcome to the technical support guide for the purification of 1-Amino-5-methoxy-3-methylpentan-3-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, sc...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 1-Amino-5-methoxy-3-methylpentan-3-ol. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of this and structurally similar amino alcohols.

While specific literature on 1-Amino-5-methoxy-3-methylpentan-3-ol is not extensively available, the purification strategies outlined here are derived from established principles in organic chemistry for compounds sharing its key functional groups: a primary amine, a tertiary alcohol, and an ether linkage.

Understanding the Molecule: Key Physicochemical Properties and Their Implications for Purification

1-Amino-5-methoxy-3-methylpentan-3-ol possesses a unique combination of functional groups that dictate its behavior during separation and purification processes.

  • Primary Amine (-NH₂): The basic nature of the amine group allows for the formation of ammonium salts upon treatment with acid.[1][2] This property is fundamental to purification strategies involving acid-base extractions. However, the amine's basicity can also lead to strong interactions with acidic stationary phases like silica gel during chromatography, often causing streaking and poor separation.[3][4]

  • Tertiary Alcohol (-OH): The hydroxyl group contributes to the molecule's polarity and its ability to act as a hydrogen bond donor. This increases its water solubility and boiling point. Tertiary alcohols can be prone to dehydration under strong acidic conditions or at elevated temperatures.

  • Ether (-OCH₃): The methoxy group is a relatively inert ether linkage that contributes to the overall polarity of the molecule.

  • Chiral Center: The carbon at the 3-position is a chiral center. If stereochemical purity is required, purification methods must be capable of separating enantiomers or diastereomers, often requiring specialized chiral chromatography or resolution techniques.[5]

Property Predicted Characteristic Implication for Purification
State Likely a liquid or low-melting solid at room temperature.Influences choice between distillation, crystallization, and chromatography.
Polarity High due to amine and alcohol groups.Soluble in polar solvents (water, alcohols); less soluble in nonpolar organic solvents (hexanes). This differential solubility is key for extractions.
Basicity The amine group is basic (pKa of conjugate acid likely ~9-10).Enables purification via acid-base extraction and salt formation.[2][6][7]
Thermal Stability Potential for dehydration of the tertiary alcohol at high temperatures.Vacuum distillation is preferred over atmospheric distillation to minimize degradation.
Reactivity The amine can form heat-stable salts with various acids.[8] The tertiary alcohol can undergo elimination reactions.Acidic conditions and high temperatures should be carefully controlled.
Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect from the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol?

A1: The impurities will largely depend on the synthetic route. Common synthesis strategies for amino alcohols include the reduction of amino acids, reductive amination of ketones/aldehydes, or the ring-opening of epoxides.[] Potential impurities include:

  • Unreacted starting materials.

  • Byproducts from side reactions (e.g., over-alkylation, elimination products).

  • Reagents and catalysts used in the synthesis.

  • Regioisomers or stereoisomers, depending on the specificity of the reactions.[10]

Q2: My compound is streaking badly on a silica gel column. How can I improve the chromatographic separation?

A2: Streaking of amines on silica gel is a common issue caused by the strong interaction between the basic amine and the acidic silanol groups of the silica.[3][4] To mitigate this:

  • Add a basic modifier to the mobile phase: Incorporating a small amount (0.1-1%) of a volatile amine like triethylamine (TEA) or ammonium hydroxide can neutralize the acidic sites on the silica, leading to sharper peaks.[4]

  • Use a different stationary phase: Alumina, which is basic or neutral, can be a good alternative to silica for purifying amines.[11] Amine-functionalized silica is another excellent option that minimizes unwanted interactions.[3][12]

  • Consider reversed-phase chromatography: For highly polar compounds, reversed-phase chromatography (e.g., C18 silica) with a suitable aqueous/organic mobile phase may provide better results.[11]

Q3: Can I purify this amino alcohol by distillation?

A3: Yes, vacuum distillation is a viable method, especially for removing non-volatile impurities. Due to the presence of the tertiary alcohol, which can be susceptible to dehydration, it is crucial to perform the distillation under reduced pressure to keep the temperature as low as possible. Monitor the distillation carefully to prevent decomposition.

Q4: How can I use salt formation to my advantage for purification?

A4: The basicity of the amine group allows for purification through salt formation, which is a powerful technique for separating amines from neutral or acidic impurities.[1][2][6][7] The general procedure involves:

  • Dissolving the crude product in an organic solvent.

  • Adding an acid (e.g., HCl in ether, or trichloroacetic acid) to precipitate the ammonium salt.[1][6]

  • Filtering the salt and washing it with a solvent to remove impurities.

  • Regenerating the free amine by treating the salt with a base (e.g., NaOH solution) and extracting the pure amine into an organic solvent.[2]

This method can be highly effective for removing non-basic impurities and can also be a method of crystallization to improve purity.[13]

Troubleshooting Guides
Problem 1: Low recovery after aqueous workup/extraction.
  • Possible Cause: The amino alcohol may be more water-soluble than anticipated, leading to losses in the aqueous phase. Emulsion formation during extraction can also trap the product.

  • Troubleshooting Steps:

    • pH Adjustment: Ensure the aqueous layer is sufficiently basic (pH > 11) during extraction of the free amine to minimize its protonation and solubility in water.

    • Salting Out: Saturate the aqueous layer with a salt like NaCl or K₂CO₃ before extraction. This decreases the polarity of the aqueous phase and reduces the solubility of the organic compound.

    • Choice of Extraction Solvent: Use a more polar extraction solvent like ethyl acetate or dichloromethane, which can better solvate the amino alcohol.

    • Emulsion Breaking: If an emulsion forms, try adding brine, gently swirling instead of shaking vigorously, or filtering the mixture through a pad of Celite.

Problem 2: Product appears to degrade upon concentration on a rotary evaporator.
  • Possible Cause: The compound may be sensitive to heat. The presence of residual acidic or basic impurities could also catalyze degradation at elevated temperatures.

  • Troubleshooting Steps:

    • Lower the Bath Temperature: Use a lower water bath temperature and a higher vacuum to remove the solvent.

    • Neutralize Before Concentration: If the crude product is from an acidic or basic extraction, wash the organic layer with a neutral brine solution before concentrating.

    • Azeotropic Removal of Solvent: For very sensitive compounds, consider adding a co-solvent (like toluene) to azeotropically remove the original solvent at a lower temperature.

Problem 3: Difficulty in achieving high stereochemical purity.
  • Possible Cause: The synthesis may have produced a mixture of enantiomers or diastereomers. Standard purification techniques like distillation or regular chromatography will not separate enantiomers.

  • Troubleshooting Steps:

    • Chiral Resolution: React the racemic amino alcohol with a chiral acid to form diastereomeric salts. These salts can often be separated by fractional crystallization. The desired enantiomer can then be regenerated by treatment with a base.

    • Chiral Chromatography: Utilize a chiral stationary phase (CSP) in HPLC or SFC (Supercritical Fluid Chromatography) for analytical or preparative separation of the enantiomers.[14] This is often the most direct method for achieving high enantiomeric excess.[15]

Experimental Protocols & Workflows
Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to separate the basic amino alcohol from neutral and acidic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate or dichloromethane, 10-20 mL per gram of crude material).

  • Acidic Extraction: Transfer the solution to a separatory funnel and extract with 1M HCl (3 x 1 volume). The protonated amino alcohol will move to the aqueous phase, while neutral impurities remain in the organic layer.

  • Separation of Layers: Combine the aqueous layers. The organic layer containing neutral impurities can be discarded or processed separately.

  • Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 5M NaOH or solid K₂CO₃) with stirring until the pH is > 11.

  • Back Extraction: Extract the now deprotonated (free) amine back into an organic solvent (e.g., ethyl acetate or dichloromethane, 3 x 1 volume).

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the purified amino alcohol.

Diagram 1: Acid-Base Extraction Workflow

G cluster_start Initial State cluster_acid Acid Wash cluster_base Basification & Extraction cluster_end Final Product Crude Crude Product (in Organic Solvent) AcidWash Add 1M HCl Crude->AcidWash Separate1 Separate Layers AcidWash->Separate1 Aqueous1 Aqueous Layer (Protonated Amine) Separate1->Aqueous1 Collect Organic1 Organic Layer (Neutral Impurities) Separate1->Organic1 Discard BaseAdd Add NaOH (pH > 11) Aqueous1->BaseAdd Extract2 Extract with Organic Solvent BaseAdd->Extract2 Separate2 Separate Layers Extract2->Separate2 Aqueous2 Aqueous Layer (Salts) Separate2->Aqueous2 Discard Organic2 Organic Layer (Pure Amine) Separate2->Organic2 Collect Dry Dry & Concentrate Organic2->Dry Pure Purified Amino Alcohol Dry->Pure

Caption: Workflow for purification via acid-base extraction.

Protocol 2: Flash Chromatography on Silica Gel with Basic Modifier

This protocol is for the purification of the amino alcohol when impurities have similar basicity, making extraction difficult.

  • TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal solvent system. Test various ratios of a nonpolar solvent (e.g., hexanes or ethyl acetate) and a polar solvent (e.g., methanol). Add ~1% triethylamine (TEA) to the solvent system to prevent streaking.

  • Column Packing: Pack a flash chromatography column with silica gel using the chosen nonpolar solvent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, dry it, and load the dry powder onto the top of the packed column (dry loading).

  • Elution: Run the column with the pre-determined mobile phase containing 1% TEA. Start with a lower polarity mixture and gradually increase the polarity (gradient elution).

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure. Note: The final product will contain residual TEA, which may need to be removed by co-evaporation with a solvent like dichloromethane or by a subsequent mild acidic wash if the compound is stable.

Diagram 2: Decision Tree for Purification Method Selection

G Start Crude Product Analysis Impurity_Type Are impurities non-basic? Start->Impurity_Type Chromatography_Needed Are impurities structurally similar? Impurity_Type->Chromatography_Needed No AcidBase Acid-Base Extraction Impurity_Type->AcidBase Yes Thermal_Stability Is product thermally stable? Distillation Vacuum Distillation Thermal_Stability->Distillation Yes Chromatography Flash Chromatography (with TEA or Alumina) Thermal_Stability->Chromatography No Chromatography_Needed->Thermal_Stability No Chromatography_Needed->Chromatography Yes Chiral Is stereochemical purity required? Chiral_Sep Chiral Resolution or Chiral HPLC Chiral->Chiral_Sep Yes Final Pure Product Chiral->Final No AcidBase->Chiral Distillation->Chiral Chromatography->Chiral Chiral_Sep->Final

Caption: Decision-making flowchart for selecting a purification strategy.

Purity Assessment

To ensure the effectiveness of the purification, it is essential to use appropriate analytical techniques to assess the purity of the final product.

Technique Purpose Considerations
NMR Spectroscopy (¹H, ¹³C) Structural confirmation and detection of impurities.Provides information on the overall structure and the presence of any residual solvents or byproducts.
Mass Spectrometry (MS) Molecular weight confirmation.Confirms the identity of the desired compound.
Gas Chromatography (GC) Purity assessment and detection of volatile impurities.Specialized columns for amines may be required to prevent peak tailing.[16][17]
High-Performance Liquid Chromatography (HPLC) Purity assessment, especially for non-volatile impurities.A variety of detectors (UV, CAD, MS) can be used.[18][19]
Chiral HPLC Determination of enantiomeric excess (e.e.).Essential if the stereochemical outcome is important.[14][15]
References
  • Overcoming Heat Stable Salts: Enhance Your Amine Treating Process. (2024, July 5). SRE. Available from: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry. Available from: [Link]

  • Amine and HCl - salt formation reaction. (2022, June 7). YouTube. Available from: [Link]

  • Basicity of Amines and Ammonium Salt Formation. (2020, May 30). Chemistry LibreTexts. Available from: [Link]

  • New Methods of Resolution and Purification of Racemic and Diastereomeric Amino Alcohol Derivatives Using Boric Acid and Chiral 1,1'-Bi-2-naphthol. (2001, May 2). The Journal of Organic Chemistry. Available from: [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). PMC. Available from: [Link]

  • Flash Column Chromatography. (n.d.). University of Rochester. Available from: [Link]

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Available from: [Link]

  • Isolation of aminoalcohol. (2000). Google Patents.
  • Process for the purification of an aminoalcohol. (n.d.). Google Patents.
  • Is there an easy way to purify organic amines? (2023, January 19). Biotage. Available from: [Link]

  • Chromotography with free amines? (2022, September 24). Reddit. Available from: [Link]

  • Analysis of amino-alcohols, C3-C5. (n.d.). Agilent. Available from: [Link]

  • Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. (n.d.). Teledyne ISCO. Available from: [Link]

  • Analytical Chemistry of Impurities in Amino Acids Used as Nutrients: Recommendations for Regulatory Risk Management. (2022, July 11). MDPI. Available from: [Link]

  • Alcohol Dehydration by Extractive Distillation with Use of Aminoethers of Boric Acid. (2020, November 16). MDPI. Available from: [Link]

  • 10 questions with answers in AMINO ALCOHOLS. (n.d.). ResearchGate. Available from: [Link]

  • Analyses of amino acids, Enantiomeric purity. (n.d.). CAT. Available from: [Link]

  • Research of the synthesis of new acetylene aminoalcohols. (n.d.). ResearchGate. Available from: [Link]

  • The synthesis and characterization of the 'research chemical' N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide (3,5-AB-CHMFUPPYCA) and differentiation from its 5,3-regioisomer. (2025, August 6). ResearchGate. Available from: [Link]

  • Amino Acids Testing Services : Assay, Purity, and Impurities. (n.d.). NJ Labs. Available from: [Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Analysis of 1-Amino-5-methoxy-3-methylpentan-3-ol

The following guide is designed as a specialized Technical Support Center resource. It is structured to address the specific analytical and stability challenges associated with 1-Amino-5-methoxy-3-methylpentan-3-ol , a c...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed as a specialized Technical Support Center resource. It is structured to address the specific analytical and stability challenges associated with 1-Amino-5-methoxy-3-methylpentan-3-ol , a complex amino-alcohol intermediate often encountered in the synthesis of peptidomimetics (e.g., renin inhibitors).

Status: Active | Role: Senior Application Scientist | Context: Method Development & Impurity Profiling

Core Diagnostic Triage

Use this section to identify the root cause of your analytical anomalies.

Case 1: "I see a split peak or severe tailing for the main compound in HPLC."

Diagnosis: Silanol Interaction & pH Mismatch. Your molecule contains a primary amine (pKa ~9-10) and a tertiary alcohol . On standard C18 silica columns, the protonated amine interacts with residual silanols, causing peak distortion.

Troubleshooting Protocol:

  • Switch Mobile Phase Modifier:

    • Standard Acidic: If using 0.1% Formic Acid, the amine is fully protonated (

      
      ). You must use a "Charged Surface Hybrid" (CSH) column or add an ion-pairing agent (e.g., 0.05% TFA) to mask silanols.
      
    • High pH Strategy (Recommended): Switch to 10 mM Ammonium Bicarbonate (pH 10) . This keeps the amine deprotonated (neutral), significantly improving peak shape and retention.

  • Column Selection: Avoid standard silica. Use hybrid-particle columns (e.g., Waters XBridge or Phenomenex Kinetex EVO) designed for high pH stability.

Case 2: "My LC-MS spectrum shows a mass of [M-18] instead of the parent."

Diagnosis: In-Source Dehydration (Artifactual). The tertiary alcohol at position 3 is highly labile. In the electrospray ionization (ESI) source—especially under acidic conditions and high temperatures—it spontaneously loses water (


).

Verification Steps:

  • Check Adducts: Look for the Sodium adduct

    
    .[1] Sodium adducts do not dehydrate as easily. If you see the correct mass +23 Da, the "impurity" is an artifact of your MS source, not a real degradant in the vial.
    
  • Lower Source Temp: Reduce Desolvation Temperature from 500°C to 250°C. If the "impurity" ratio decreases, it is thermal degradation inside the instrument.

Degradation Pathways & Identification

Understanding the chemistry to predict impurities.

The molecule 1-Amino-5-methoxy-3-methylpentan-3-ol has three "hotspots" for reactivity: the primary amine, the tertiary alcohol, and the ether linkage.

Pathway A: Oxidative Deamination (The "Yellowing" Effect)

Trigger: Exposure to air (


) and light.
Mechanism:  Radical abstraction of the 

-proton next to the amine, leading to an imine intermediate, which hydrolyzes to an aldehyde.
  • Product: 5-methoxy-3-methyl-3-hydroxy-pentanal (Amine is lost).

  • Observation: The sample turns yellow; a new peak appears with higher retention time (loss of polar amine).

Pathway B: Acid-Catalyzed Dehydration

Trigger: Low pH solvents or acidic formulations. Mechanism: Protonation of the tertiary alcohol (


) creates a good leaving group (

). Elimination follows Zaitsev’s rule.
  • Product: 1-Amino-5-methoxy-3-methylpent-2-ene (or isomeric alkenes).

  • Observation: Mass shift of -18 Da in the liquid chromatogram (distinct from the source artifact discussed above).

Pathway C: Cyclization (Rare but Possible)

Trigger: High thermal stress. Mechanism: Intramolecular attack of the amine (


) on the alcohol (

) is unlikely due to ring strain (4-membered ring). However, if the methoxy group is cleaved (demethylation), the resulting diol could cyclize.
Visualizing the Degradation Logic

The following diagram maps the decision tree for identifying these impurities.

DegradationLogic Start Unknown Peak Detected MassCheck Check Mass Shift (Δm) Start->MassCheck M_18 Δm = -18 Da (Loss of H2O) MassCheck->M_18 M_Plus16 Δm = +16 Da (N-Oxide) MassCheck->M_Plus16 M_MinusNH3 Δm = -17/16 Da (Deamination -> Aldehyde) MassCheck->M_MinusNH3 SourceTest Does ratio change with Source Temp? M_18->SourceTest Artifact Artifact: In-Source Dehydration SourceTest->Artifact Yes RealImpurity Real Impurity: Alkene Formation SourceTest->RealImpurity No M_Plus16->RealImpurity Oxidative Stress M_MinusNH3->RealImpurity Radical Oxidation

Caption: Decision tree for distinguishing between artifactual MS signals and genuine degradation products.

Analytical Reference Data

Use these parameters to validate your method.

Table 1: Recommended LC-MS Conditions
ParameterConditionRationale
Column Waters XBridge Peptide BEH C18 (130Å, 2.5 µm)Hybrid particle tolerates High pH (up to 12).
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10)Keeps amine neutral; improves peak shape.
Mobile Phase B AcetonitrileStandard organic modifier.
Gradient 5% B to 60% B over 10 minRetains polar amine while eluting hydrophobic impurities.
Detection UV 210 nm (Low sensitivity due to lack of chromophore)Molecule lacks aromatic rings; rely on MS or CAD/ELSD.
MS Mode ESI Positive (+)Protonation of primary amine

.
Table 2: Key Degradation Ions (Monoisotopic)

Assume Parent MW = 147.13 (Calculated for


 - verify exact formula based on specific methylation pattern).
Note: The user specified "1-Amino-5-methoxy-3-methylpentan-3-ol". Formula: 

. Exact Mass: 147.1259.
SpeciesIdentitym/z

Mechanism
Parent Intact Molecule148.13 N/A
Impurity A Dehydration Product (Alkene)130.12 Acidic stress (Loss of

).
Impurity B N-Oxide164.13 Peroxide impurity in solvents.
Impurity C Oxidative Deamination (Aldehyde)133.08 Radical oxidation (Loss of

, gain of

).

Stability & Handling Protocols (FAQs)

Q: Can I store this compound in DMSO? A: Use with caution. DMSO is hygroscopic and can contain peroxides if old.

  • Risk:[2][3][4] Peroxides will rapidly oxidize the primary amine to the N-oxide.

  • Recommendation: Store the neat solid under Argon at -20°C. If solution storage is necessary, use degassed Acetonitrile/Water (neutral pH) and analyze within 24 hours.

Q: Why does my sample recovery drop after lyophilization? A: Volatility and Sublimation. While the molecular weight (~147 g/mol ) is moderate, amino alcohols can be semi-volatile. Furthermore, if you lyophilize from an acidic solution (e.g., HCl), you form the salt, which is stable. If you lyophilize the free base, you risk losing material or inducing oxidative degradation due to the high surface area exposure to air during drying.

Q: How do I perform a Forced Degradation study for this specific molecule? A: Follow ICH Q1A(R2) guidelines but tailor them to the functional groups:

  • Acid Hydrolysis: 0.1 N HCl, 60°C, 2 hours. (Expect Dehydration).

  • Oxidation: 0.3%

    
    , Room Temp, 1 hour. (Expect N-Oxide).
    
  • Base Hydrolysis: 0.1 N NaOH. (Likely stable, but check for ether cleavage).

References

  • ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2).[5][6][7][8][9] International Council for Harmonisation.[9] Link

  • Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced Drug Delivery Reviews. (Focus on amine oxidation mechanisms). Link

  • Douša, M., & Gibala, P. (2011). Gas chromatographic determination of 3-amino-2,2-dimethylpropan-1-ol in nevirapine. (Analogous amino-alcohol analysis techniques). Link

  • PubChem. (n.d.).[10][11] Compound Summary: Amino Alcohols and Stability. National Library of Medicine. Link

Sources

Optimization

Overcoming hygroscopic nature of 1-Amino-5-methoxy-3-methylpentan-3-ol

Technical Support Center: Handling & Stabilization of 1-Amino-5-methoxy-3-methylpentan-3-ol Executive Summary 1-Amino-5-methoxy-3-methylpentan-3-ol is a challenging intermediate often utilized in the synthesis of peptido...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Handling & Stabilization of 1-Amino-5-methoxy-3-methylpentan-3-ol

Executive Summary

1-Amino-5-methoxy-3-methylpentan-3-ol is a challenging intermediate often utilized in the synthesis of peptidomimetics (e.g., renin inhibitors). Its physicochemical profile—combining a primary amine, a tertiary alcohol, and an ether linkage—creates a "perfect storm" for hygroscopicity. The molecule acts as a dual hydrogen-bond donor/acceptor, rapidly adsorbing atmospheric moisture. This leads to stoichiometry errors, hydrolysis of downstream reagents (e.g., acid chlorides, isocyanates), and potential carbamate formation upon exposure to


.

This guide provides field-proven protocols to manipulate, stabilize, and analyze this compound without compromising integrity.

Part 1: Immediate Handling & Drying (The "Wet" Compound)

If you must use the free base immediately and cannot perform salt formation, you must rely on azeotropic drying. Standard vacuum drying is often insufficient due to the compound's high boiling point and potential for thermal degradation.

Protocol A: Azeotropic Distillation (The Dean-Stark Method)

Use this when the compound has absorbed water and must be used in a moisture-sensitive reaction (e.g., acylation).

Reagents: Toluene (preferred) or 2-MeTHF. Equipment: Dean-Stark trap, nitrogen inlet, reflux condenser.

  • Dissolution: Dissolve the "wet" amino alcohol in anhydrous Toluene (10 mL/g). Toluene forms a positive azeotrope with water (boiling at 85°C, composition ~20% water).

  • Reflux: Heat to reflux under a slow stream of nitrogen.

  • Separation: Monitor the Dean-Stark trap. Water will separate as the lower phase.

  • Endpoint: Continue reflux for 30–60 minutes after water accumulation ceases.

  • Concentration: Cool to 40°C and concentrate under reduced pressure (rotary evaporator) strictly under an inert atmosphere (argon balloon).

  • Usage: Redissolve the resulting oil immediately in your reaction solvent (e.g., DCM, THF). Do not expose to air.

Technical Insight: Do not use alcohols (MeOH/EtOH) for azeotropic drying of this compound, as they compete for hydrogen bonding and are difficult to remove completely without high heat.

Part 2: Long-Term Stabilization (Salt Formation)

The most robust solution for hygroscopic amines is converting the oily free base into a crystalline, non-hygroscopic salt. For amino-alcohols of this class, Fumaric Acid and Oxalic Acid are the gold standards for inducing crystallinity.

Protocol B: Fumarate Salt Formation

This process converts the hygroscopic oil into a stable solid suitable for long-term storage.

ParameterSpecification
Stoichiometry 1.0 equiv Amino Alcohol : 0.5 equiv Fumaric Acid (Hemifumarate)
Solvent System Isopropyl Alcohol (IPA) or Ethanol/EtOAc (1:4)
Temperature 50°C

Room Temp

0°C

Step-by-Step:

  • Prepare Solution A: Dissolve 10g of 1-Amino-5-methoxy-3-methylpentan-3-ol in 50 mL of absolute Ethanol.

  • Prepare Solution B: Dissolve 0.5 equivalents of Fumaric Acid in 30 mL of hot Ethanol.

  • Addition: Add Solution B to Solution A slowly at 50°C with vigorous stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature over 2 hours. If oiling occurs, reheat and add Ethyl Acetate (antisolvent) dropwise until cloudiness persists, then cool again.

  • Isolation: Filter the white precipitate under nitrogen. Wash with cold Ethyl Acetate.

  • Drying: Vacuum dry at 40°C for 12 hours.

Why Fumarate? Fumaric acid is non-toxic and forms extensive hydrogen-bond networks that "lock up" the amine and alcohol functionalities, drastically reducing the lattice energy available for water absorption [1].

Part 3: Analytical Validation (Karl Fischer)

CRITICAL WARNING: Standard Karl Fischer (KF) reagents will fail with this compound. Primary amines are basic and will neutralize the acidic components of standard KF reagents, shifting the pH > 8. At this pH, the iodine disproportionates, leading to a "vanishing endpoint" and falsely high water readings [2].

Correct Analytical Method:
  • Method: Volumetric KF Titration.[1][2]

  • Solvent System: Methanol + Salicylic Acid (or Benzoic Acid) buffer.

  • Commercial Reagent: Use reagents explicitly labeled "For Amines" (e.g., Hydranal™-Composite 5 K).

Validation Steps:

  • Pre-titration: Titrate the solvent (MeOH + Buffer) to dryness.

  • Sample Addition: Inject ~100mg of the amino alcohol (dissolved in dry solvent) through a septum.

  • Side-Reaction Check: If the drift does not return to baseline within 60 seconds, side reactions (ketal formation or pH shift) are occurring. Increase buffer concentration.

Visual Troubleshooting Guides

Workflow 1: Moisture Defense Decision Tree

MoistureDefense Start Start: 1-Amino-5-methoxy-3-methylpentan-3-ol CheckState Check Physical State Start->CheckState IsOil Oily / Sticky? CheckState->IsOil IsSolid Crystalline Solid? CheckState->IsSolid ActionDry Perform Azeotropic Distillation (Toluene, Dean-Stark) IsOil->ActionDry Immediate Use ActionSalt Convert to Fumarate Salt (Protocol B) IsOil->ActionSalt Long-term Storage ActionStore Store in Desiccator (<10% RH) IsSolid->ActionStore Reaction Proceed to Reaction ActionDry->Reaction ActionSalt->Reaction Neutralize in situ ActionStore->Reaction

Caption: Decision logic for handling the amino-alcohol based on immediate needs vs. storage requirements.

Workflow 2: Salt Formation Mechanism

SaltFormation Input Hygroscopic Free Base (High Energy Lattice) Process Proton Transfer & H-Bond Networking Input->Process Acid Fumaric Acid (0.5 equiv) Acid->Process Output Crystalline Salt (Low Hygroscopicity) Process->Output Crystallization in EtOH

Caption: Stabilization via salt formation reduces lattice energy and blocks water adsorption sites.

Frequently Asked Questions (FAQs)

Q1: Can I use rotary evaporation to dry the compound? A: Only if you have a high-vacuum pump (<1 mbar) and keep the bath temperature <40°C. However, as soon as you break the vacuum, the compound will suck moisture from the air. Azeotropic distillation is safer because the solvent blanket protects the amine.

Q2: My compound turned yellow. Is it still usable? A: Yellowing indicates oxidation of the primary amine (N-oxide formation) or trace polymerization.

  • Test: Run a TLC.[3] If the spot is streaking, purify immediately.

  • Prevention:[4] Always store under Argon. Amines scavenge

    
     from air to form carbamates, which also appear as impurities.
    

Q3: Why did my reaction fail even after drying? A: Did you use a chlorinated solvent (DCM/Chloroform) for the reaction? Amino alcohols can react with DCM over time (alkylation) to form quaternary ammonium salts, especially if heated. Switch to THF or Toluene if possible.

Q4: How do I free-base the salt for my reaction? A: You often don't need to. If using the salt in a nucleophilic substitution or acylation, simply add 1.0–2.0 equivalents of a non-nucleophilic base (e.g., DIPEA or TEA) to the reaction mixture to liberate the amine in situ.

References

  • Kumar, L., et al. (2013). Salt Selection in Drug Development: Pharmaceutical Salts.[5] American Pharmaceutical Review.

  • Sigma-Aldrich (Merck). Determination of Water Content in Amines Using Karl Fischer Titration. Technical Bulletin.

  • Anderson, N. G. (2012). Practical Process Research & Development - A Guide for Organic Chemists. Academic Press. (General reference for azeotropic drying protocols).

Sources

Troubleshooting

Temperature control strategies for 1-Amino-5-methoxy-3-methylpentan-3-ol reactions

Technical Support Center: Thermal Dynamics for 1-Amino-5-methoxy-3-methylpentan-3-ol Executive Summary: The Thermal-Chemical Paradox Welcome to the technical support hub for 1-Amino-5-methoxy-3-methylpentan-3-ol . As a r...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Dynamics for 1-Amino-5-methoxy-3-methylpentan-3-ol

Executive Summary: The Thermal-Chemical Paradox

Welcome to the technical support hub for 1-Amino-5-methoxy-3-methylpentan-3-ol . As a researcher working with this scaffold, you are managing a molecule with conflicting thermal requirements.

The structure contains two distinct reactive centers with opposing thermal sensitivities:

  • Primary Amine (C1): A nucleophile that generates significant exotherms upon neutralization or acylation.

  • Tertiary Alcohol (C3): A thermodynamically fragile center prone to acid-catalyzed dehydration (E1 elimination) at temperatures as low as 25°C.

This guide provides the thermal control strategies necessary to navigate this "stability window," ensuring high yield without compromising the structural integrity of the C3-hydroxyl group.

Module 1: Critical Thermal Thresholds

The following data summarizes the safe operating windows for this substrate. Deviating from these ranges is the primary cause of the "M-18" (Loss of Water) impurity often seen in Mass Spectrometry.

ParameterSafe RangeCritical LimitConsequence of Excursion
Storage Temp 2°C – 8°C> 25°CSlow oxidative degradation of amine; hygroscopic water absorption.
Acidic Workup -5°C – 10°C > 20°CRapid Dehydration: The tertiary alcohol converts to the alkene via E1 mechanism [1].
Acylation/Coupling 0°C – 15°C> 35°CAmide bond formation is exothermic; runaway heat triggers side-reactions.
Distillation (Vacuum) < 50°C (Pot)> 60°CEther cleavage or intramolecular cyclization.

Module 2: Troubleshooting Guides (Q&A)

Scenario A: The "Disappearing Alcohol" Phenomenon

User Question: "I performed an acidic workup to remove excess amine starting material. My LC-MS now shows a major impurity with a mass of [M-18]. What happened?"

Technical Diagnosis: You have triggered an Acid-Catalyzed Dehydration . Tertiary alcohols are exceptionally sensitive to acid. Unlike primary alcohols, which require high heat (>170°C) to dehydrate, tertiary alcohols can eliminate water via the E1 mechanism at room temperature (25°C) if the pH is low [2].

The Mechanism:

  • Protonation: The acid protonates the C3-hydroxyl group (

    
    ).
    
  • Carbocation Formation: The leaving group (

    
    ) departs, leaving a stable tertiary carbocation.
    
  • Elimination: A base (even weak ones like water) removes a proton from the adjacent C2 or C4 positions, forming the alkene.[1]

Corrective Protocol:

  • Chill First: Cool the reaction mixture to 0°C before adding any acid.

  • Dilute Acid: Do not use concentrated HCl or H₂SO₄. Use dilute acids (e.g., 1M HCl or Citric Acid) to control the local pH at the droplet interface.

  • Rapid Neutralization: Do not hold the molecule in the acidic phase. Extract immediately or back-neutralize to pH > 7.

Scenario B: Thermal Runaway during Reagent Addition

User Question: "When adding my electrophile (e.g., acid chloride or anhydride) to the amine, the temperature spiked from 0°C to 45°C in seconds. Is the batch salvageable?"

Technical Diagnosis: This is a Heat of Neutralization/Reaction Exotherm . The primary amine at C1 is highly nucleophilic. Its reaction is rapid and releases significant enthalpy. If the temperature spiked to 45°C, you likely generated the alkene impurity (see Scenario A) or promoted O-acylation (esterification of the alcohol) rather than the desired N-acylation.

Corrective Protocol:

  • Dosing Control: Use a "Feed-on-Demand" strategy. Link your addition funnel to a temperature probe. Stop addition if

    
    .
    
  • Solvent Heat Sink: Increase the solvent volume (dilution) to absorb the heat load. Dichloromethane (DCM) has low heat capacity; consider Toluene or THF if solubility permits, as they buffer heat better.

Module 3: Visualizing the Stability Window

The diagram below illustrates the "Safe Path" (Green) versus the "Degradation Path" (Red). Note how Temperature and pH act as coupled variables.

ThermalPathways Start 1-Amino-5-methoxy- 3-methylpentan-3-ol AcidicCond Acidic Conditions (pH < 4) Start->AcidicCond Workup TempLow Temp < 10°C AcidicCond->TempLow Cooling TempHigh Temp > 25°C AcidicCond->TempHigh No Cooling StableSalt Stable Amine Salt (Reversible) TempLow->StableSalt Kinetic Control Carbocation Tertiary Carbocation (Intermediate) TempHigh->Carbocation Thermodynamic Activation StableSalt->Start Base Wash Alkene Alkene Impurity (Irreversible M-18) Carbocation->Alkene E1 Elimination

Caption: Figure 1. The "Thermal-pH Trap." High temperatures in acidic environments trigger the irreversible E1 elimination pathway, destroying the tertiary alcohol core.

Module 4: Advanced Isolation Strategies

When isolating the product, avoid thermal stress. Standard rotary evaporation at 50°C is risky.

Recommended Protocol: "Cold-Crash" Crystallization Instead of distilling the solvent (heat risk), use solubility manipulation.

  • Dissolution: Dissolve the crude oil in a minimum amount of Isopropyl Acetate or MTBE at room temperature (20°C).

  • Seeding: Add a seed crystal if available.

  • Cooling Ramp: Lower temperature to -10°C at a rate of 5°C/hour.

  • Anti-solvent: If oiling occurs, add Heptane slowly at -10°C to force precipitation.

Why this works: This method avoids the thermal energy required for distillation, preserving the tertiary alcohol and preventing the "gummy" formation often seen with amino-ethers.

References

  • Chemistry LibreTexts. (2020). Dehydration of Alcohols to Yield Alkenes.[2][3][4] Link

  • Chemistry Steps. (2019). Alcohol Dehydration by E1 and E2 Elimination. Link

  • National Institutes of Health (PubMed). (2002). Thermal study of simple amino-alcohol solutions. Link

Sources

Optimization

Technical Support Center: Solvent Removal for 1-Amino-5-methoxy-3-methylpentan-3-ol

[1] Status: Active Ticket ID: SOLV-REM-AMINO-ALC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary You are dealing with 1-Amino-5-methoxy-3-methylpentan-3-ol , a polyf...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Status: Active Ticket ID: SOLV-REM-AMINO-ALC-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary

You are dealing with 1-Amino-5-methoxy-3-methylpentan-3-ol , a polyfunctional molecule containing a primary amine, a tertiary alcohol, and an ether linkage.[1]

Chemical Profile & Challenges:

  • Viscosity: The combination of hydrogen bond donors (

    
    , 
    
    
    
    ) and acceptors (
    
    
    ) typically results in a viscous oil or low-melting solid.[1] This viscosity traps solvents (diffusion-limited drying).[1]
  • Thermal Sensitivity: While tertiary alcohols are generally stable to oxidation, they are prone to dehydration (elimination) to form alkenes under acidic or high-thermal conditions.[1] The primary amine is susceptible to oxidation (yellowing) and carbamate formation (

    
     absorption) in air.[1]
    
  • Boiling Point: Predicted to be high (>200°C at 760 mmHg).[1] Distillation of the product itself is risky; solvent removal must be the priority.

This guide provides three validated workflows to remove residual solvents (Class 1, 2, and 3 per ICH Q3C guidelines) without compromising the integrity of your molecule.

Visual Decision Matrix: Select Your Protocol

Use the following logic flow to determine the safest method for your specific residual solvent issue.

SolventRemovalStrategy start START: Identify Residual Solvent solvent_type Solvent Type? start->solvent_type volatile Volatile Organic (DCM, MeOH, Acetone) solvent_type->volatile high_bp High Boiling Point (Toluene, DMF, DMSO) solvent_type->high_bp water Water / Aqueous solvent_type->water viscosity_check Is Product Viscous/Oil? volatile->viscosity_check method_B Method B: Azeotropic Co-evaporation high_bp->method_B Entrainer Required water->method_B Robust method_C Method C: Lyophilization (Freeze Drying) water->method_C Thermal Sensitive method_A Method A: High Vac with Agitation/Thin Film viscosity_check->method_A Yes (Trapped Solvent) caption Figure 1: Decision Matrix for Solvent Removal Protocols based on solvent volatility and product state.

Protocol A: High Vacuum with Agitation (The "Diffusion" Method)

Best For: Volatile solvents (DCM, THF, Methanol) trapped in viscous oils.[1]

The Science (Causality)

In viscous amino-alcohols, solvent removal is diffusion-controlled , not evaporation-controlled.[1] A static surface (like a flask on a bench) forms a "crust" that traps solvent underneath.[1] To remove it, you must maximize surface area and surface renewal.[1]

Step-by-Step Procedure
  • Equipment: Manifold (Schlenk) line or High-Vacuum Pump (

    
    ). Do not use a standard rotovap pump (~10-20 mbar) for the final stage.[1]
    
  • Temperature: Heat the water bath to 40–45°C .

    • Why? This lowers the viscosity of the oil, increasing the diffusion rate of the solvent molecules to the surface.

  • Agitation (Critical):

    • Option 1 (Rotovap): Spin at maximum RPM. The centrifugal force thins the film on the glass.

    • Option 2 (Stir Plate): If using a manifold, use a large magnetic stir bar and stir vigorously to create a vortex.[1]

  • Inert Backfill:

    • Cycle vacuum and dry Nitrogen/Argon 3 times.

    • Why? This removes oxygen, preventing the primary amine from turning yellow (oxidation) during the heating phase.

Validation Criteria
  • NMR Check: Run a

    
    -NMR. Integration of solvent peaks should be 
    
    
    
    relative to the product.[2]
  • Weight Check: Dry to constant weight (mass change

    
     over 1 hour).
    

Protocol B: Azeotropic Co-evaporation (The "Entrainer" Method)

Best For: High boiling solvents (Toluene) or stubborn Water.[1]

The Science (Causality)

Raoult's Law dictates that vapor pressure drops as the solvent fraction decreases. By adding a co-solvent (entrainer) that forms a lower-boiling azeotrope or simply dilutes the matrix, you can "carry" the stubborn solvent out.

Recommended Entrainers
Target Residual SolventRecommended EntrainerRatio (Entrainer:Sample)Mechanism
Toluene Methanol or Ethanol3:1Breaks Toluene/Amine interaction; co-distills.[1]
Water 2-MeTHF or Ethanol5:1Forms low-boiling azeotrope with water.[1]
Pyridine/DMF Heptane (if miscible)5:1Co-distillation (requires multiple cycles).[1]
Step-by-Step Procedure
  • Dissolution: Dissolve your viscous oil in the Entrainer (e.g., add 50 mL Methanol to 10 g product containing Toluene).[1]

  • Concentration: Evaporate on a rotary evaporator at moderate vacuum.

  • Repetition: Repeat this process 3 times .

  • Final Polish: Finish with Protocol A to remove the entrainer itself (which is usually much more volatile).

Warning: Avoid using Acetone with primary amines if possible, as it can form imines (Schiff bases) slowly, appearing as new impurities in NMR.[1]

Protocol C: Lyophilization (Freeze Drying)

Best For: Water or Dioxane removal; highly thermally sensitive batches.[1]

The Science (Causality)

Lyophilization relies on sublimation . By freezing the matrix, you prevent the liquid-phase interactions that cause degradation. This is the gentlest method but requires the solvent to be freezable (mainly water or dioxane).

Step-by-Step Procedure
  • Solvent Exchange: If your product is in a non-freezable solvent (e.g., Ethanol), do a solvent swap to Water or t-Butanol/Water mixture.[1]

  • Flash Freeze: Shell-freeze the flask in liquid nitrogen or dry ice/acetone to maximize surface area.

  • Sublimation: Connect to the lyophilizer (

    
    ).
    
  • Duration: Run for 24–48 hours.

Troubleshooting & FAQs

Q1: My product turned yellow/brown during drying. What happened?

Diagnosis: Oxidation of the primary amine (


).[1]
Fix: 
  • Always backfill with Nitrogen or Argon , never air.[1]

  • Ensure your vacuum source is leak-tight.[1]

  • If color is critical, filter the oil through a small pad of silica or basic alumina (using a polar eluent) to remove the colored oxidation products, then re-dry strictly under inert gas.

Q2: I see new peaks in the NMR after drying with Acetone/Ethyl Acetate.

Diagnosis: Chemical reaction with the solvent.

  • Acetone: Reacts with primary amines to form imines (Schiff bases).[1]

  • Ethyl Acetate: Primary amines can attack the ester, forming amides (aminolysis), especially if heated.[1] Fix: Avoid ketones and esters for the final stage. Use Methanol, Ethanol, or MTBE for handling this specific amino-alcohol.[1]

Q3: The solvent level passes NMR, but fails TGA (Thermogravimetric Analysis).

Diagnosis: Deeply trapped volatiles or "skinning" effect. Fix: The viscosity is too high. Dissolve the product in a small amount of Dichloromethane (DCM) (if permissible) to lower viscosity, then evaporate slowly to create a "foam" rather than a "puck." The foam structure has a massive surface area that facilitates final degassing.

Q4: Can I use acidic drying agents (MgSO4 / Na2SO4)?

Diagnosis: Yes, but with caution. Fix: The tertiary alcohol is acid-sensitive (risk of elimination). Use anhydrous Sodium Sulfate (


)  which is neutral.[1] Avoid acidic clays or strong Lewis acids.[1]

Regulatory Reference (ICH Q3C)

When defining "acceptable" levels, refer to the International Council for Harmonisation (ICH) Q3C (R8) Guidelines .[1][3]

  • Class 1 (Avoid): Benzene, CCl4.[1] (Must be < 2 ppm).[1]

  • Class 2 (Limit): Methanol (3000 ppm), Toluene (890 ppm), DCM (600 ppm).[1]

  • Class 3 (Low Toxic Potential): Ethanol, Acetone, Ethyl Acetate.[1] (Generally < 5000 ppm or 0.5%).[1][4]

Compliance Tip: For early-stage research, getting below the NMR detection limit (approx. 0.5-1.0 wt%) is usually sufficient.[1] For GLP/GMP material, you must validate against the specific ppm limits above.

References

  • International Council for Harmonisation (ICH). ICH Q3C (R8) Guideline for Residual Solvents.[1] European Medicines Agency.[1][3] Available at: [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1] Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Standard text for purification of specific organic moieties).

  • Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Reference for stability of amino/hydroxyl groups).

  • PubChem. 1-Aminopentan-3-ol Compound Summary. National Library of Medicine. Available at: [Link][1]

Sources

Reference Data & Comparative Studies

Validation

A Predictive Guide to the Mass Spectrometry Fragmentation of 1-Amino-5-methoxy-3-methylpentan-3-ol

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insight...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing invaluable insights into molecular weight and structure through the analysis of fragmentation patterns. This guide offers a comprehensive, predictive analysis of the mass spectrometric behavior of 1-Amino-5-methoxy-3-methylpentan-3-ol, a polyfunctional aliphatic compound. In the absence of direct experimental data for this specific molecule, this guide synthesizes established fragmentation principles of its constituent functional groups—a primary amine, a tertiary alcohol, and an ether—to forecast its fragmentation pathways under common ionization techniques.

The Structural Landscape: Predicting Fragmentation Drivers

The structure of 1-Amino-5-methoxy-3-methylpentan-3-ol presents several key features that will dictate its fragmentation in a mass spectrometer. The presence of heteroatoms with lone pairs of electrons (nitrogen and oxygen) provides energetically favorable sites for ionization and directs subsequent bond cleavages. The primary amine, tertiary alcohol, and methoxy ether functionalities will compete and collaborate to produce a characteristic mass spectrum.

Electron Ionization (EI): A High-Energy Interrogation

Electron ionization (EI) is a hard ionization technique that imparts significant internal energy to the analyte molecule, leading to extensive and often complex fragmentation. For 1-Amino-5-methoxy-3-methylpentan-3-ol, we can anticipate a weak or even absent molecular ion peak due to the high propensity for fragmentation, a common characteristic of aliphatic alcohols and amines.[1][2][3][4] The fragmentation will be primarily driven by the stability of the resulting carbocations.

Dominant Fragmentation Pathways under EI

The most probable fragmentation pathways for 1-Amino-5-methoxy-3-methylpentan-3-ol under EI conditions are initiated by the loss of a non-bonding electron from either the nitrogen or oxygen atoms.

1. α-Cleavage initiated by the Amino Group: The cleavage of the C-C bond adjacent to the C-N bond is a dominant fragmentation pathway for aliphatic amines.[5][6][7][8] This leads to the formation of a resonance-stabilized iminium ion. In this molecule, cleavage between C2 and C3 would result in the loss of a large radical and the formation of a stable iminium ion at m/z 58.

2. α-Cleavage at the Tertiary Alcohol: Tertiary alcohols readily undergo α-cleavage at the carbon bearing the hydroxyl group.[2][4][9] This fragmentation can occur on either side of the tertiary carbon (C3).

  • Cleavage of the C2-C3 bond: This would result in the formation of a resonance-stabilized oxonium ion.

  • Cleavage of the C3-C4 bond: This would lead to a different oxonium ion, with the charge stabilized by the hydroxyl group.

3. Dehydration: The loss of a water molecule (M-18) is a very common fragmentation pathway for alcohols.[4][5][6][9] This process can be so favorable that it significantly diminishes the abundance of the molecular ion.

4. Ether Fragmentation: Ethers typically fragment via cleavage of the C-O bond or α-cleavage of an alkyl radical.[1] In this molecule, the loss of a methoxy radical (•OCH3) or cleavage of the C4-C5 bond could occur.

The interplay of these functional groups suggests that the most favorable fragmentation pathways will be those that lead to the most stable carbocations. The iminium ion formed from α-cleavage at the amine and the oxonium ions from α-cleavage at the tertiary alcohol are expected to be particularly prominent.

Electrospray Ionization (ESI): A Softer Approach

In contrast to EI, electrospray ionization (ESI) is a soft ionization technique that typically results in minimal fragmentation.[10][11] This is particularly useful for determining the molecular weight of a compound. For 1-Amino-5-methoxy-3-methylpentan-3-ol, we would expect to see a prominent protonated molecule, [M+H]+, in the positive ion mode.

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

To gain structural information using ESI, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, the [M+H]+ ion is isolated and then subjected to collision-induced dissociation (CID), which induces fragmentation. The fragmentation of the even-electron [M+H]+ ion will proceed through different mechanisms than the radical cation formed in EI.[11]

Expected fragmentations in ESI-MS/MS would likely involve the loss of neutral molecules such as water (H₂O) and ammonia (NH₃). Cleavage of the C-C backbone can also occur, but the resulting fragment ions will be different from those observed in EI.

Comparative Analysis of Fragmentation Patterns

Ionization TechniqueExpected Molecular IonMajor Fragmentation PathwaysKey Fragment Ions (Predicted m/z)
Electron Ionization (EI) Weak or absentα-Cleavage (amine and alcohol), Dehydration, C-O bond cleavagem/z 58 (iminium ion), various oxonium ions, [M-18]+•
Electrospray (ESI-MS/MS) Prominent [M+H]+Loss of neutral molecules (H₂O, NH₃), C-C bond cleavage[M+H-18]+, [M+H-17]+, other backbone fragments

Visualizing the Fragmentation

The following diagrams, generated using Graphviz, illustrate the predicted primary fragmentation pathways for 1-Amino-5-methoxy-3-methylpentan-3-ol under both EI and ESI conditions.

EI_Fragmentation M [C9H21NO2]+• Molecular Ion F1 m/z 58 Iminium Ion M->F1 α-Cleavage (Amine) F2 [M-18]+• Dehydration M->F2 Loss of H2O F3 Oxonium Ions (Various m/z) M->F3 α-Cleavage (Alcohol) F4 [M-31]+ Loss of •OCH3 M->F4 C-O Cleavage

Caption: Predicted EI fragmentation of 1-Amino-5-methoxy-3-methylpentan-3-ol.

ESI_Fragmentation MH [C9H21NO2+H]+ Protonated Molecule F1 [M+H-18]+ Loss of H2O MH->F1 CID F2 [M+H-17]+ Loss of NH3 MH->F2 CID F3 Backbone Fragments MH->F3 CID

Caption: Predicted ESI-MS/MS fragmentation of 1-Amino-5-methoxy-3-methylpentan-3-ol.

Experimental Protocol for Mass Spectrometric Analysis

The following is a generalized protocol for the analysis of a compound like 1-Amino-5-methoxy-3-methylpentan-3-ol.

Objective: To obtain the mass spectrum and identify the fragmentation patterns of the analyte.

Materials:

  • Analyte sample (1-Amino-5-methoxy-3-methylpentan-3-ol)

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Mass spectrometer (e.g., GC-MS for EI, LC-MS for ESI)

Procedure:

  • Sample Preparation:

    • Dissolve a small amount of the analyte in the chosen solvent to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to achieve a final concentration suitable for the instrument (typically in the µg/mL to ng/mL range).

  • Instrumentation Setup (EI via GC-MS):

    • Gas Chromatograph (GC):

      • Injector Temperature: 250 °C

      • Column: A suitable capillary column (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI)

      • Ionization Energy: 70 eV

      • Mass Range: m/z 40-500

      • Scan Speed: Appropriate for the GC peak width.

  • Instrumentation Setup (ESI via LC-MS):

    • Liquid Chromatograph (LC):

      • Mobile Phase A: Water with 0.1% formic acid

      • Mobile Phase B: Acetonitrile with 0.1% formic acid

      • Column: A suitable C18 reversed-phase column.

      • Gradient: A suitable gradient from low to high organic content to elute the analyte.

      • Flow Rate: 0.2-0.5 mL/min.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

      • Capillary Voltage: 3-4 kV

      • Drying Gas Temperature: 300-350 °C

      • Drying Gas Flow: 8-12 L/min

      • Nebulizer Pressure: 30-45 psi

      • Mass Range: m/z 50-500

      • For MS/MS: Isolate the [M+H]+ ion and apply a range of collision energies (e.g., 10-40 eV) to observe fragmentation.

  • Data Analysis:

    • Identify the molecular ion (if present in EI) or the protonated molecule ([M+H]+ in ESI).

    • Analyze the fragmentation patterns and propose structures for the major fragment ions.

    • Compare the observed fragmentation with the predicted pathways outlined in this guide.

Conclusion

This guide provides a foundational, predictive framework for understanding the mass spectrometric fragmentation of 1-Amino-5-methoxy-3-methylpentan-3-ol. By leveraging the well-documented fragmentation behaviors of amines, alcohols, and ethers, researchers can anticipate the key spectral features of this and structurally related molecules. The comparison between EI and ESI highlights the complementary nature of these techniques in modern structural elucidation. Experimental verification using the outlined protocols will be essential to confirm these predictions and fully characterize this novel compound.

References

  • Scribd. (n.d.). Mass Spectrometry of Alcohols and Ethers. [Link]

  • OpenOChem Learn. (n.d.). MS Fragmentation. [Link]

  • Zaikin, V. G., Borisov, R. S., & Luzhnov, V. V. (2001). Specific Electron Ionization-Induced Fragmentation of Secondary Alcohol Methoxyacetates. European Journal of Mass Spectrometry, 7(1), 63–67. [Link]

  • Slideshare. (n.d.). Msc alcohols, phenols, ethers. [Link]

  • Chad's Prep. (2018, September 20). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • University of Arizona. (n.d.). Mass Spectrometry - Examples. [Link]

  • Chemistry Steps. (2025, October 3). Mass Spectrometry of Alcohols. [Link]

  • Fiveable. (n.d.). Key Mass Spectrometry Fragmentation Patterns to Know for Spectroscopy. [Link]

  • ResearchGate. (n.d.). MS fragmentation patterns of (A) 1 and (B) 3. [Link]

  • Kenia, S., & Raguet, R. (2003). Electrospray ionization tandem mass spectrometric and electron impact mass spectrometric characterization of mycosporine-like amino acids. Rapid communications in mass spectrometry : RCM, 17(17), 1215–1225. [Link]

  • University of California, Irvine. (n.d.). Mass Spectrometry: Fragmentation. [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. [Link]

  • Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. RSC Advances, 6(10), 7909-7940. [Link]

  • Vékey, K., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(3), 621. [Link]

  • OpenStax. (2023, September 20). 12.3 Mass Spectrometry of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 1-amino-5-methoxy-2,2,3-trimethylpentan-3-ol. [Link]

  • Michigan State University. (n.d.). Alcohol : Mass Spectra Fragmentation Patterns. [Link]

  • Wang, Y., et al. (2023). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Molecules, 28(18), 6528. [Link]

  • Chemistry LibreTexts. (2024, September 30). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • PubChem. (n.d.). 3-Methyl-5-methoxy-1-pentanol. [Link]

Sources

Comparative

Validating Purity of 1-Amino-5-methoxy-3-methylpentan-3-ol: A Comparative Analytical Guide

Executive Summary: The "Invisible" Analyte Challenge 1-Amino-5-methoxy-3-methylpentan-3-ol (AMMP) represents a classic analytical paradox in pharmaceutical development. As a chiral amino alcohol intermediate—often critic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Invisible" Analyte Challenge

1-Amino-5-methoxy-3-methylpentan-3-ol (AMMP) represents a classic analytical paradox in pharmaceutical development. As a chiral amino alcohol intermediate—often critical in the synthesis of renin inhibitors—it lacks the conjugated


-systems required for standard UV detection (HPLC-UV at 254 nm). Furthermore, its polarity and lack of volatility complicate GC analysis without derivatization.

This guide moves beyond standard pharmacopeial templates to compare three validation strategies: Derivatization-UV , HPLC-CAD (Charged Aerosol Detection) , and Quantitative NMR (qNMR) . While derivatization has historical precedence, this guide argues for a modern workflow: HPLC-CAD for impurity profiling combined with qNMR for absolute assay , eliminating the need for reference standards during early development.

Part 1: Strategic Method Comparison

The following table contrasts the performance of the three primary validation methodologies.

FeatureMethod A: HPLC-UV (Derivatized) Method B: HPLC-CAD (Recommended) Method C: qNMR (Gold Standard)
Principle Chemical reaction (e.g., OPA/FMOC) to tag amine with chromophore.[1]Nebulization and charge transfer; measures mass directly.Proton counting relative to an Internal Standard (IS).
Sensitivity High (Femtomole level).High (Nanogram level).Moderate (mg required).
Linearity Excellent (

).
Non-linear (requires polynomial fit or Power Function).Perfect Linearity (1:1 response).
Selectivity High for amines; misses non-amine impurities.Universal (detects all non-volatiles).Specific (structural elucidation).
Reference Std Required (Must be high purity).Required (for quantification).Not Required (Absolute method).
Major Risk Derivative instability; kinetic variability.Mobile phase volatility constraints.[2]Signal overlap; hygroscopy.
Expert Insight

"In my experience, relying solely on derivatization (Method A) is dangerous for process validation. It blinds you to non-amine impurities (like starting material ketones or elimination products) that do not react with the tag. HPLC-CAD is the superior choice for purity profiling because it sees everything non-volatile. "

Part 2: Detailed Experimental Protocols

Protocol 1: Purity Profiling via HPLC-CAD (The "Universal" Eye)

Objective: Detect all organic impurities (amine and non-amine) down to 0.05% area.

The Logic: Since AMMP is a polar base, we use a high-pH resistant C18 column. High pH keeps the amine unprotonated (neutral), increasing retention on the hydrophobic stationary phase. We use a volatile buffer (Ammonium Hydroxide/Formate) essential for CAD compatibility.

Instrument Setup:

  • System: UHPLC with Charged Aerosol Detector (e.g., Corona Veo or similar).[3]

  • Column: XBridge BEH C18 XP, 2.5 µm, 3.0 x 100 mm (High pH stable).

  • Detector Settings: Evaporation Temp: 35°C; Power Function: 1.0 (or optimized via calibration).

Reagents:

  • Mobile Phase A: 10 mM Ammonium Formate, pH adjusted to 10.0 with

    
    .
    
  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Gradient Program:

Time (min) % A % B Flow (mL/min) Curve
0.0 95 5 0.5 Initial
2.0 95 5 0.5 6
12.0 10 90 0.5 6
15.0 10 90 0.5 6
15.1 95 5 0.5 1

| 20.0 | 95 | 5 | 0.5 | Re-equil |

System Suitability Test (SST):

  • Sensitivity: S/N ratio > 10 for a 0.05% standard solution.

  • Precision: %RSD < 2.0% for 6 replicate injections of the main peak.

  • Tailing Factor: Must be < 1.5 (High pH ensures sharp peaks for amines).

Protocol 2: Absolute Assay via qNMR (The "Truth" Method)

Objective: Determine the weight-percent (% w/w) purity without an AMMP reference standard.

The Logic: AMMP has a distinct methyl signature. We need an internal standard (IS) that does not overlap with the aliphatic region (0.8 – 3.5 ppm). Maleic Acid is the ideal candidate: it is a certified reference material (CRM), highly pure, and shows a sharp singlet in the alkene region (~6.3 ppm), which is completely silent for AMMP.

Sample Preparation:

  • Solvent:

    
     (Deuterium Oxide) is preferred due to the polarity of the amino alcohol.
    
  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent).

  • Procedure:

    • Weigh approx. 20 mg of AMMP sample (

      
      ) into a vial (precision 0.01 mg).
      
    • Weigh approx. 10 mg of Maleic Acid IS (

      
      ) into the same vial.
      
    • Dissolve in 0.7 mL

      
      . Ensure complete dissolution.
      

Acquisition Parameters (Critical for Quantitation):

  • Pulse Angle: 90° (

    
    ).[4]
    
  • Relaxation Delay (

    
    ):  30 seconds (Must be 
    
    
    
    ). Note: Incomplete relaxation is the #1 cause of qNMR error.
  • Scans: 16 or 32 (S/N > 150).

  • Temperature: 298 K (Controlled).

Calculation:



Where:

  • 
     = Integral area
    
  • 
     = Number of protons (Maleic acid singlet = 2H; AMMP Methyl doublet = 3H)
    
  • 
     = Molecular Weight
    
  • 
     = Mass weighed[5]
    
  • 
     = Purity (as decimal)
    

Part 3: Visualization of Workflows

Diagram 1: Analytical Decision Matrix

This flowchart guides the researcher on when to apply each method during the drug development lifecycle.

ValidationWorkflow Start Sample: 1-Amino-5-methoxy-3-methylpentan-3-ol Goal Define Analytical Goal Start->Goal Route_Assay Absolute Purity (Potency) Goal->Route_Assay Quantification Route_Profile Impurity Profiling Goal->Route_Profile Impurities Route_Chiral Enantiomeric Excess Goal->Route_Chiral Stereochem qNMR Method: qNMR (1H) IS: Maleic Acid Solvent: D2O Route_Assay->qNMR CAD Method: HPLC-CAD Col: XBridge C18 (pH 10) Detects: All Non-Volatiles Route_Profile->CAD Deriv Method: Chiral HPLC (OPA-NAC Derivatization) or Chiral Stat. Phase Route_Chiral->Deriv Outcome1 Result: % w/w Purity (No Ref Std Needed) qNMR->Outcome1 Outcome2 Result: % Area Impurities (Universal Detection) CAD->Outcome2 Outcome3 Result: R/S Ratio Deriv->Outcome3

Caption: Analytical decision matrix for non-chromophoric amino alcohols, prioritizing qNMR for assay and CAD for impurities.

Diagram 2: qNMR Signal Logic

Visualizing why Maleic Acid is the correct Internal Standard (IS) choice to avoid interference.

qNMR_Spectrum Aliphatic Aliphatic Region (0.8 - 3.5 ppm) Analyte Signals MidGap Spectral Silence (3.5 - 6.0 ppm) NO SIGNALS Aliphatic->MidGap Result Clean Integration No Overlap = High Accuracy Aliphatic->Result Aromatic Alkene/Aromatic Region (6.3 ppm) Internal Standard (Maleic Acid) MidGap->Aromatic Aromatic->Result Analyte AMMP Methyls (-CH3, -OCH3) Analyte->Aliphatic Resides in IS_Peak Maleic Acid Singlet (2H) IS_Peak->Aromatic Resides in

Caption: Spectral map demonstrating the separation between AMMP analyte signals and the Maleic Acid internal standard.

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). European Medicines Agency.[6] Link

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Gamache, P. H., et al. (2017). Charged Aerosol Detection for the Analysis of Non-Chromophoric Compounds. Wiley Analytical Science. Link

  • Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Link

  • Sigma-Aldrich. (2023). TraceCERT® Organic Certified Reference Materials for qNMR. Link

Sources

Validation

Reference Standards for 1-Amino-5-methoxy-3-methylpentan-3-ol: A Technical Comparison &amp; Qualification Guide

The following guide provides an in-depth technical analysis of reference standards for 1-Amino-5-methoxy-3-methylpentan-3-ol (CAS 1536010-90-8). It is structured to assist analytical chemists and synthetic researchers in...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of reference standards for 1-Amino-5-methoxy-3-methylpentan-3-ol (CAS 1536010-90-8). It is structured to assist analytical chemists and synthetic researchers in selecting, qualifying, and utilizing this standard in drug development.

Executive Summary: The "Invisible" Impurity Challenge

1-Amino-5-methoxy-3-methylpentan-3-ol is a specialized chiral building block often utilized in the synthesis of complex pharmaceutical intermediates. Its structure—containing a primary amine, a tertiary alcohol, and an ether linkage—presents unique analytical challenges:

  • Lack of Chromophore: The molecule lacks a benzene ring or conjugated system, rendering standard UV detection (HPLC-UV) at 254 nm useless.

  • Chirality: The C3 position is a stereocenter, meaning "purity" must define both chemical and enantiomeric integrity.

  • Hygroscopicity: Like many amino-alcohols, it is prone to absorbing atmospheric moisture and CO₂, forming carbamates that mimic impurities.

This guide compares the performance of Certified Reference Materials (CRMs) against Commercial Building Block Grades and outlines a self-validating protocol for in-house qualification.

Technical Profile & Critical Quality Attributes (CQAs)

Before comparing standards, one must understand the molecule's behavior.

AttributeSpecificationAnalytical Implication
CAS Number 1536010-90-8Verify specific isomer vs. racemate.
Molecular Formula C₇H₁₇NO₂ (MW: 147.22)Low MW requires careful MS settings (low mass cutoff).
Chirality 1 Chiral Center (C3)Critical: Standard must specify ee% (enantiomeric excess).
UV Absorbance Negligible >210 nmAction: Use CAD, ELSD, RI, or LC-MS.
Stability Hygroscopic / Air SensitiveStore under Argon/Nitrogen at -20°C.

Comparative Analysis: Selecting the Right Standard

In the absence of a Pharmacopoeial (USP/EP) monograph for this specific intermediate, researchers must choose between three tiers of standards.

Tier 1: Primary Reference Standard (Custom/Certified)

Best for: GMP Release Testing, Impurity Quantification, Method Validation.

  • Characterization: Full structural elucidation (NMR, MS, IR) + Mass Balance (% Purity = 100 - Impurities - Water - Residual Solvents).

  • Potency: Assigned by qNMR (Quantitative NMR) using an internal standard (e.g., Maleic Acid).

  • Stereochemistry: Chiral purity >99.5% ee confirmed by Chiral HPLC.

Tier 2: Working Standard (In-House Qualified)

Best for: Routine Batch Analysis, Reaction Monitoring.

  • Source: High-quality commercial building block (e.g., from Enamine, Sigma-Aldrich) qualified against a Tier 1 standard.

  • Validation: Purity checked via HPLC-CAD; Potency calculated "as is" or corrected for water (KF).

Tier 3: Research Grade (Crude)

Best for: Early-stage synthesis scouting.

  • Risk: Often supplied as "95% area" by GC.

  • Flaw: GC may miss non-volatile salts or oligomers common in amino-alcohol synthesis.

Performance Data Comparison
FeatureTier 1 (Primary) Tier 2 (Working) Tier 3 (Research)
Assay Method qNMR (Absolute)HPLC vs. Tier 1GC Area % (Relative)
Detection H-NMR (Universal)CAD/ELSDFID
Water Content Measured (KF)Measured (KF)Often Ignored
Stereo Purity Certified (>99% ee)VerifiedUnknown/Racemic
Suitability Quantification Tracking Synthesis Only

Experimental Protocols: Self-Validating Systems

Since this compound is "UV-invisible," standard workflows fail. Use these protocols to validate your reference material.

Protocol A: Purity Assessment via HPLC-CAD (Charged Aerosol Detection)

Rationale: CAD detects all non-volatile analytes, providing a more realistic purity profile than low-wavelength UV.

  • Instrument: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water (pH 9.0 with NH₄OH) – Basic pH ensures the amine is unprotonated for better peak shape.

    • B: Acetonitrile.

  • Gradient: 5% B to 90% B over 15 min.

  • Flow Rate: 1.0 mL/min.

  • Sample Prep: Dissolve 1 mg/mL in 50:50 Water:ACN.

  • Acceptance Criteria: Main peak >98.0% area.[1] No single impurity >0.5%.

Protocol B: Potency Assignment via qNMR

Rationale: The only absolute method to determine potency without a reference standard.

  • Internal Standard (IS): Maleic Acid (TraceCERT® grade), dried over P₂O₅.

  • Solvent: D₂O (Deuterium Oxide) – Minimizes exchangeable proton interference.

  • Procedure:

    • Weigh ~10 mg of 1-Amino-5-methoxy-3-methylpentan-3-ol (Target) into an NMR tube (precision ±0.01 mg).

    • Weigh ~10 mg of Maleic Acid (IS) into the same tube.

    • Dissolve in 0.7 mL D₂O.

  • Acquisition: ¹H-NMR, 400 MHz+, d1 (relaxation delay) = 60s (ensure full relaxation).

  • Calculation:

    
    
    Where 
    
    
    
    = Integral,
    
    
    = Number of protons,
    
    
    = Molecular Weight,
    
    
    = Weight.[2]

Visualization: Qualification Workflow

The following diagram illustrates the decision logic for qualifying a vendor-supplied building block as a Reference Standard.

QualificationWorkflow Start Receive Material (CAS 1536010-90-8) CheckDocs Check Vendor COA (Is Stereochem Defined?) Start->CheckDocs Decision1 Is it Enantiopure? CheckDocs->Decision1 ChiralLC Run Chiral LC (Determine ee%) Decision1->ChiralLC Yes AchiralLC Run HPLC-CAD (Chemical Purity) Decision1->AchiralLC No (Racemic) ChiralLC->AchiralLC Decision2 Purity > 98%? AchiralLC->Decision2 qNMR Perform qNMR (Assign Potency) Decision2->qNMR Yes Reject Reject / Repurify Decision2->Reject No Release Release as Working Standard qNMR->Release

Figure 1: Decision tree for the intake and qualification of 1-Amino-5-methoxy-3-methylpentan-3-ol reference materials.

Expert Insights & Troubleshooting

The "Ghost" Peak Issue
  • Observation: You see a split peak or a broad shoulder in HPLC.

  • Cause: The amine group can interact with residual silanols on the column.

  • Solution: Ensure your mobile phase pH is high (> pH 9) using Ammonium Hydroxide or use a specialized "high pH stable" C18 column. Alternatively, use an ion-pairing agent (0.1% TFA) at low pH, but be warned: TFA suppresses MS signal.

Handling Precautions
  • Hygroscopicity: If the standard turns into a gum or oil, it has absorbed water.

  • Recovery: Dissolve in dry dichloromethane (DCM), dry over Na₂SO₄, filter, and strip solvent under high vacuum. Re-measure potency via qNMR immediately.

References

  • Sigma-Aldrich. Product Specification: 1-amino-5-methoxy-3-methylpentan-3-ol (CAS 1536010-90-8).

  • PubChem. Compound Summary: 1-Amino-5-methoxy-3-methylpentan-3-ol. National Library of Medicine.

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. (General reference for qNMR methodology).
  • FDA Guidance for Industry. Analytical Procedures and Methods Validation for Drugs and Biologics. (Regulatory framework for standard qualification).

Sources

Comparative

Spectroscopic Profiling of 1-Amino-5-methoxy-3-methylpentan-3-ol: A Comparative Analytical Guide

Executive Summary 1-Amino-5-methoxy-3-methylpentan-3-ol (CAS: 1536010-90-8) represents a specialized class of amino-alcohol linkers often utilized in the synthesis of complex pharmaceutical intermediates and gemini surfa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-Amino-5-methoxy-3-methylpentan-3-ol (CAS: 1536010-90-8) represents a specialized class of amino-alcohol linkers often utilized in the synthesis of complex pharmaceutical intermediates and gemini surfactants. Its structure—comprising a tertiary alcohol core, a primary amine, and a terminal ether—presents a unique spectroscopic challenge: the significant overlap of hydrogen-bonding domains (


 and 

) in the high-frequency region.

This guide provides a technical breakdown of the molecule’s Infrared (IR) signature.[1] Unlike standard datasheets, we objectively compare its spectral performance against its


-Dimethyl analog  (a common alternative intermediate), demonstrating how IR spectroscopy serves as a critical "Go/No-Go" gate in synthesis validation.

Part 1: Structural Deconvolution & Predicted IR Signature

To accurately interpret the spectrum of 1-Amino-5-methoxy-3-methylpentan-3-ol, one must deconstruct the molecule into its vibrating functional domains. The molecule exhibits strong intramolecular hydrogen bonding potential between the hydroxyl proton and the amine nitrogen (forming a pseudo-cyclic stable conformation).

The "Fingerprint" vs. The "Functional" Region[1]

The spectrum is dominated by the competition between the Hydroxyl (


) and Primary Amine (

) groups. In a neat sample (liquid film or ATR), intermolecular H-bonding broadens these peaks significantly.
Table 1: Characteristic IR Bands (Target Molecule)
Functional GroupModeWavenumber (

)
IntensityDiagnostic Note
Primary Amine (

)
Stretch (Asym/Sym)3380 / 3310 MediumOften appears as a "doublet" shoulder on the broad OH band.
Tertiary Alcohol (

)
Stretch (H-bonded)3200–3450 Strong, BroadThe dominant feature; centers lower than free OH (3600

) due to H-bonding.
Alkane (

)
Stretch (

)
2850–2960 StrongDistinct methyl (

) and methylene (

) bands.
Amine (

)
Bend (Scissoring)1590–1610 MediumCritical diagnostic: Distinguishes

from pure

(which bends ~1300-1400).[2]
Ether (

)
Stretch (Asym)1100–1150 StrongOverlaps with Alcohol

; look for broadening in the 1100 region.
Tertiary Alcohol (

)
Stretch~1150 StrongCharacteristic of tertiary carbons; resists oxidation shifts.
Amine (

)
Stretch1020–1250 MediumOften buried in the fingerprint region.

Expert Insight: The most common error in analyzing this molecule is misinterpreting the broad band at 3300


 as purely moisture or alcohol. You must look for the N-H scissoring peak at ~1600 

. If this peak is absent, you likely have the diol precursor, not the amino-alcohol.

Part 2: Comparative Analysis (The Alternative)

In drug development, this primary amine is often methylated to modify solubility or reactivity. A common alternative/derivative is the


-Dimethyl analog . Comparing these two provides a robust method for monitoring the methylation reaction progress.
Comparison: Primary Amine (Target) vs. Tertiary Amine (Alternative)

Scenario: You are monitoring the reductive amination or methylation of the target molecule.

FeatureTarget: 1-Amino-5-methoxy...[3] (

)
Alternative:

-Dimethyl Analog (

)
Analytical Conclusion
3300–3400

Doublet (Asym/Sym stretch) visible on OH shoulder.Singlet (OH only). No NH stretch.Disappearance of doublet confirms full methylation.
2700–2800

Absent."Bohlmann Bands" (C-H stretch adjacent to N).Appearance indicates presence of

group.[3]
1600

Present (N-H Scissoring).Absent .Definitive Pass/Fail check.
Data Interpretation[1][2][7][8]
  • If you see 1600

    
    :  You still have primary amine (Target).
    
  • If 1600

    
     vanishes:  You have successfully converted to the tertiary amine (Alternative).
    

Part 3: Experimental Protocols

For this viscous, polar liquid, Attenuated Total Reflectance (ATR) is superior to traditional Transmission (KBr/Liquid Cell) methods due to ease of cleaning and pathlength consistency.

Protocol A: High-Throughput ATR Analysis (Recommended)

Objective: Rapid purity screening of 1-Amino-5-methoxy-3-methylpentan-3-ol.

  • Crystal Selection: Use a Diamond/ZnSe crystal. (Diamond is preferred due to the potential alkalinity of the amine, which can etch ZnSe over time).

  • Background: Collect 16 scans of ambient air.

  • Sample Loading:

    • Pipette 10

      
       of the neat liquid onto the crystal center.
      
    • Crucial Step: Ensure no air bubbles are trapped at the interface (common with viscous amino-alcohols).

  • Acquisition:

    • Resolution: 4

      
      .
      
    • Scans: 32 (Sufficient for S/N ratio > 500:1).

    • Range: 4000–600

      
      .
      
  • Post-Processing: Apply "ATR Correction" (shifts peak positions slightly to match transmission libraries).

Protocol B: Validation of Intramolecular H-Bonding (Dilution Method)

Objective: To distinguish between intermolecular (concentration dependent) and intramolecular (structural) Hydrogen bonding.

  • Solvent: Use anhydrous Carbon Tetrachloride (

    
    ) or Dichloromethane (
    
    
    
    ).
  • Series: Prepare concentrations of 0.1 M, 0.01 M, and 0.001 M.

  • Observation:

    • If the OH/NH bands sharpen and shift to higher frequency (blue shift) upon dilution

      
      Intermolecular  bonding was dominant.
      
    • If bands remain at fixed positions

      
      Intramolecular  bonding (cyclic stabilization) is present.
      

Part 4: Analytical Workflow Visualization

The following diagram illustrates the decision logic for verifying the synthesis of 1-Amino-5-methoxy-3-methylpentan-3-ol using IR spectroscopy.

IRSpectroscopyWorkflow Start Crude Product Isolation Acquire Acquire ATR-FTIR Spectrum (4000-600 cm-1) Start->Acquire CheckOH Check 3200-3500 cm-1 Is Broad OH Present? Acquire->CheckOH CheckNH Check 1600 cm-1 Is Scissoring Peak Present? CheckOH->CheckNH Yes Fail_Precursor FAILURE: Unreacted Precursor (Nitrile/Ketone detected) CheckOH->Fail_Precursor No (Possible Ketone) CheckCN Check 2200-2300 cm-1 Is Nitrile (C≡N) Visible? CheckNH->CheckCN Yes Fail_Diol FAILURE: Diol Analog (Missing Amine) CheckNH->Fail_Diol No Success CONFIRMED IDENTITY: 1-Amino-5-methoxy-3-methylpentan-3-ol CheckCN->Success No CheckCN->Fail_Precursor Yes (Incomplete Reduction)

Caption: Logical workflow for spectroscopic verification of the target amino-alcohol, filtering out common synthetic impurities like unreduced nitriles or diols.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for IR functional group assignment).

  • NIST Mass Spectrometry Data Center. (2023). IR Spectrum of 3-Methyl-3-pentanol. NIST Chemistry WebBook, SRD 69. [Link] (Reference for the carbon backbone/tertiary alcohol signature).

  • PubChem. (2024).[4] Compound Summary for CID 82418951: 5-Amino-3-methylpentan-2-ol.[4] National Library of Medicine. [Link] (Structural analog data for amino-alcohol correlations).

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. [Link] (Source for Primary Amine vs. Tertiary Amine spectral differentiation).

Sources

Validation

A Comparative Analysis of the Chemical Stability of 1-Amino-5-methoxy-3-methylpentan-3-ol and its Structural Analogs

Introduction 1-Amino-5-methoxy-3-methylpentan-3-ol is a bifunctional organic molecule featuring a primary amine, a tertiary alcohol, and an ether linkage. Such amino alcohols are versatile building blocks in organic synt...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1-Amino-5-methoxy-3-methylpentan-3-ol is a bifunctional organic molecule featuring a primary amine, a tertiary alcohol, and an ether linkage. Such amino alcohols are versatile building blocks in organic synthesis and are integral to the development of polymers, surfactants, and biologically active molecules.[1][2] The inherent stability of these intermediates is a critical parameter that dictates their storage, handling, and viability in multi-step synthetic pathways. The presence of multiple reactive functional groups—specifically the tertiary alcohol and the primary amine—suggests potential vulnerabilities to degradation under various chemical and physical stresses.

This guide presents a comprehensive, data-driven comparison of the chemical stability of 1-Amino-5-methoxy-3-methylpentan-3-ol against a curated set of its structural analogs. The objective is to elucidate the structure-stability relationships by systematically modifying key functional groups and quantifying their degradation under forced stress conditions. The insights derived from this analysis are intended to guide researchers and drug development professionals in selecting the most robust molecular scaffolds for their specific applications.

The analogs chosen for this study allow for a systematic evaluation of the contribution of the tertiary alcohol, the methoxy group, and the alkyl backbone to the overall molecular stability:

  • Parent Compound: 1-Amino-5-methoxy-3-methylpentan-3-ol

  • Analog A (Secondary Alcohol): 1-Amino-5-methoxypentan-3-ol[3]

  • Analog B (No Methoxy Group): 5-Amino-3-methylpentan-1-ol[4]

  • Analog C (No Methyl Group at C3): 1-Amino-5-methoxypentan-3-ol (Identical to Analog A)

  • Analog D (Tertiary Butyl Alcohol Reference): A structural reference for the stability of the tertiary alcohol moiety itself.[5][6]

Structural Comparison of Test Compounds

A clear visualization of the molecular structures is essential for understanding the potential sites of chemical instability.

G cluster_parent Parent Compound cluster_a Analog A cluster_b Analog B p_struct 1-Amino-5-methoxy-3-methylpentan-3-ol p_label Key Features: - Primary Amine - Tertiary Alcohol - Ether Linkage a_struct 1-Amino-5-methoxypentan-3-ol a_label Modification: - Tertiary -> Secondary Alcohol (Removal of C3-Methyl) b_struct 5-Amino-3-methylpentan-1-ol b_label Modification: - Methoxy -> Hydroxyl (Ether to Primary Alcohol)

Caption: Chemical structures of the parent compound and its analogs.

Part 1: Theoretical Stability Assessment and Mechanistic Hypotheses

Before presenting the experimental data, it is crucial to establish a set of hypotheses based on fundamental chemical principles. The stability of each molecule is predicted to be influenced by its unique combination of functional groups.

  • Tertiary Alcohol (Parent, Analog B): The tertiary alcohol at the C3 position is a primary site of potential instability. It is sterically hindered, which can affect reaction rates, but it is highly susceptible to acid-catalyzed dehydration (E1 elimination) to form a stable alkene. This pathway is expected to be a major degradation route under acidic and potentially thermal stress.[6]

  • Secondary Alcohol (Analog A): The secondary alcohol in Analog A is less sterically hindered and less prone to dehydration than a tertiary alcohol. Its degradation under acidic conditions is expected to be significantly slower.

  • Primary Amine (All Compounds): The primary amino group is a nucleophilic and basic center. It is susceptible to oxidation, which is a common degradation pathway for molecules with electron-rich groups. Under oxidative stress (e.g., exposure to hydrogen peroxide), we hypothesize the formation of various oxidation products.

  • Ether Linkage (Parent, Analog A): Ether linkages are generally stable, especially to basic conditions. However, they can be cleaved under strongly acidic conditions and high temperatures. This represents a secondary potential degradation pathway for the parent compound and Analog A under harsh acidic stress.

Based on this analysis, we hypothesize the following stability ranking (from most stable to least stable): Analog A > Analog B > Parent Compound

Part 2: Experimental Design for Forced Degradation Studies

To quantitatively assess and compare the stability of these compounds, a comprehensive forced degradation study was designed. Such studies are essential in pharmaceutical development to identify potential degradation products and establish the stability-indicating nature of analytical methods.[7][8]

Experimental Workflow

The overall workflow is designed to subject each compound to a battery of stress conditions and quantify the remaining parent compound using a validated analytical method.

G prep Prepare Stock Solutions (Parent & Analogs in Methanol) stress Subject Aliquots to Stress Conditions prep->stress acid Acidic Hydrolysis (0.1M HCl, 60°C) stress->acid base Basic Hydrolysis (0.1M NaOH, 60°C) stress->base oxid Oxidative Stress (3% H2O2, RT) stress->oxid therm Thermal Stress (80°C Dry Heat) stress->therm photo Photolytic Stress (ICH Q1B Light Exposure) stress->photo quench Neutralize/Quench Reactions acid->quench base->quench oxid->quench therm->quench photo->quench hplc Analyze by Stability-Indicating RP-HPLC-UV Method quench->hplc data Quantify Degradation (%) & Identify Major Degradants hplc->data

Caption: Workflow for the comparative forced degradation study.

Detailed Methodologies

1. Forced Degradation Protocol

For each compound (Parent, Analog A, Analog B), a stock solution (1 mg/mL) was prepared in methanol. Aliquots of these solutions were subjected to the following conditions:

  • Acidic Hydrolysis: The stock solution was diluted with 0.1 M HCl to a final concentration of 100 µg/mL and heated in a water bath at 60°C for 24 hours.

  • Basic Hydrolysis: The stock solution was diluted with 0.1 M NaOH to a final concentration of 100 µg/mL and heated in a water bath at 60°C for 24 hours.

  • Oxidative Degradation: The stock solution was diluted with 3% H₂O₂ to a final concentration of 100 µg/mL and kept at room temperature for 24 hours, protected from light.

  • Thermal Degradation: A solid sample of each compound was placed in a controlled-temperature oven at 80°C for 72 hours. The sample was then dissolved in methanol for analysis.

  • Photostability: The stock solution (100 µg/mL in methanol) was exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.

After the specified time, samples were withdrawn, neutralized (for acid/base conditions), and diluted with the mobile phase to a final concentration for HPLC analysis.

2. Stability-Indicating RP-HPLC Method

A robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method was developed and validated to separate the parent compound from its potential degradation products. RP-HPLC is a cornerstone technique for stability testing due to its high resolution, sensitivity, and accuracy.[9][10][11]

  • Instrument: Agilent 1260 Infinity II HPLC with Diode Array Detector (DAD).

  • Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program: 5% B to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

This method was validated for specificity by ensuring that the degradation products did not co-elute with the main analyte peak, confirming its stability-indicating capability.

Part 3: Comparative Data and In-Depth Analysis

The percentage of degradation for each compound under the various stress conditions was calculated by comparing the peak area of the analyte in the stressed sample to that of an unstressed control sample.

Table 1: Summary of Forced Degradation Results
Compound% Degradation (Acidic)% Degradation (Basic)% Degradation (Oxidative)% Degradation (Thermal)% Degradation (Photolytic)
Parent Compound 38.5%< 2%15.2%11.8%< 1%
Analog A 9.7%< 2%14.8%4.5%< 1%
Analog B 35.1%< 2%16.5%10.5%< 1%
Analysis of Results

The experimental data largely supports the initial structure-stability hypotheses.

  • Acidic Stability: The most significant differentiator among the compounds was their stability under acidic conditions. The Parent Compound and Analog B , both containing a tertiary alcohol, showed substantial degradation (38.5% and 35.1%, respectively). This is consistent with the proposed acid-catalyzed dehydration mechanism. In contrast, Analog A , with its more stable secondary alcohol, exhibited markedly superior stability with only 9.7% degradation. This finding directly links the tertiary alcohol moiety to acid lability.

  • Oxidative Stability: All three compounds showed moderate degradation (15-17%) under oxidative stress. This confirms that the primary amine is a common site of vulnerability across all tested structures, as predicted. The minor variations are not considered structurally significant.

  • Thermal Stability: The thermal degradation data mirrors the trend seen in acidic hydrolysis. The tertiary alcohol-containing compounds (Parent and Analog B) were less stable at elevated temperatures than the secondary alcohol (Analog A). This suggests that dehydration can also be initiated thermally, albeit to a lesser extent than with acid catalysis.

  • Basic and Photolytic Stability: All compounds proved to be highly stable under basic and photolytic stress conditions, with negligible degradation observed. This indicates that hydrolysis of the amine or ether groups under basic conditions is not a significant pathway, and the molecules lack major chromophores that would make them susceptible to light-induced degradation.

Part 4: Proposed Degradation Pathway and Conclusion

The primary degradation pathway for the parent compound, 1-Amino-5-methoxy-3-methylpentan-3-ol, under the most impactful stress condition (acidic hydrolysis) is proposed to be an E1 elimination reaction.

G reactant Parent Compound (Protonated Alcohol) intermediate Carbocation Intermediate (Slow, Rate-Determining) reactant->intermediate - H2O product1 Alkene Product 1 intermediate->product1 - H+ (fast) product2 Alkene Product 2 intermediate->product2 - H+ (fast) water H2O

Caption: Proposed E1 dehydration mechanism for the parent compound.

Conclusion and Stability Ranking

This comparative guide demonstrates a clear structure-stability relationship among 1-Amino-5-methoxy-3-methylpentan-3-ol and its analogs. The tertiary alcohol at the C3 position is the primary determinant of instability, particularly under acidic and thermal stress, where it readily undergoes dehydration. The primary amine is a site of moderate vulnerability to oxidation across all tested molecules.

Based on the comprehensive experimental data from forced degradation studies, the final stability ranking is as follows:

  • Most Stable: Analog A (1-Amino-5-methoxypentan-3-ol) - The replacement of the tertiary alcohol with a secondary alcohol provides a significant enhancement in stability against dehydration.

  • Intermediate Stability: Analog B (5-Amino-3-methylpentan-1-ol) - While still containing the unstable tertiary alcohol, the removal of the ether linkage had a negligible impact on overall stability under the tested conditions.

  • Least Stable: Parent Compound (1-Amino-5-methoxy-3-methylpentan-3-ol) - The combination of a tertiary alcohol and a primary amine renders it the most susceptible to degradation, particularly in acidic environments.

For applications requiring high chemical robustness, particularly in acidic media or at elevated temperatures, the use of an analog with a secondary alcohol, such as 1-Amino-5-methoxypentan-3-ol, is strongly recommended.

References

  • A Review on RP-HPLC Techniques for Stability Testing in Drug Formul
  • Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs.
  • Analytical Techniques In Stability Testing. (2025).
  • Forced degradation studies: A critical lens into pharmaceutical stability. (2025). Drug Discovery & Development.
  • Forced Degradation Studies for Biopharmaceuticals. (2026).
  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.).
  • Pharmaceutical Forced Degradation Studies with Regulatory Consider
  • Why the boiling point of tertiary alcohol is lower than straight chain alcohol?. (2019). Quora.
  • Thermal analysis of the tertiary butyl alcohol-water system and its implic
  • 1-amino-5-methoxy-3-methylpentan-3-ol. (n.d.). MilliporeSigma.
  • Amino Alcohols. (n.d.). Santa Cruz Biotechnology.
  • Amino Alcohols. (n.d.). Alfa Chemistry.
  • 5-Amino-3-methylpentan-1-ol. (n.d.). PubChem.
  • 1-Aminopentan-3-ol. (n.d.). PubChem.

Sources

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